Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Scope: Structural rationale, mechanistic spectral breakdown, and self-validating acquisition protocols.
Executive Summary
The synthesis and structural elucidation of
β
-amino acid derivatives, such as ethyl 3-amino-3-phenylpropanoate hydrochloride, are foundational to developing broad-spectrum therapeutics and peptidomimetics[1]. Specifically, Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride serves as a critical synthetic intermediate. Its structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy requires precise solvent selection and parameter optimization due to the presence of a chiral center, a highly deshielding nitroaromatic system, and a protonated primary amine. This guide provides a comprehensive, first-principles breakdown of its
1
H and
13
C NMR spectra.
Structural Rationale & Chemical Context
Advanced NMR characterization of these
α
-methylene-
β
-amino acid scaffolds relies heavily on understanding anisotropic deshielding effects and spin-spin coupling dynamics[2]. Furthermore, the conformational rigidity imparted by these functional groups is often analyzed via detailed 1D and 2D NMR studies to confirm helical or extended conformations in downstream peptide synthesis[3].
Molecular Parameters:
Chemical Formula: C
11
H
15
ClN
2
O
4
Molecular Weight: 274.70 g/mol
Key Structural Features: An ethyl ester terminus, a chiral methine (C3) bearing a protonated amine (-NH
3+
), and a 3-nitrophenyl ring.
1
H NMR Spectral Analysis (400 MHz, DMSO-
d6
)
The selection of anhydrous DMSO-
d6
as the solvent is a deliberate experimental choice. It solubilizes the highly polar hydrochloride salt while preventing the rapid intermolecular proton exchange that occurs in protic solvents, thereby allowing the observation of the -NH
3+
protons.
Quantitative Data Summary
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
Ethyl CH
3
1.10
Triplet (t)
7.1
3H
-CH
2
CH3
Ethyl CH
2
4.05
Quartet (q)
7.1
2H
-O-CH2
CH
3
C2-H
a
3.10
Doublet of doublets (dd)
16.0, 7.5
1H
-CHa
H
b
(Diastereotopic)
C2-H
b
3.25
Doublet of doublets (dd)
16.0, 6.5
1H
-CH
a
CHb
(Diastereotopic)
C3-H
4.80
Multiplet (m)
-
1H
Ar-CH (NH
3+
)-
Ar-H6
7.95
Doublet of triplets (dt)
7.8, 1.5
1H
Ar-H para to NO
2
Ar-H5
7.70
Triplet (t)
8.0
1H
Ar-H meta to both
Ar-H4
8.25
Doublet of d. (ddd)
8.2, 2.0, 1.0
1H
Ar-H ortho to NO
2
Ar-H2
8.45
Triplet (t)
2.0
1H
Ar-H between NO
2
& CH
NH
3+
8.80
Broad singlet (br s)
-
3H
Ammonium protons
Mechanistic Causality of Spectral Features
Diastereotopic Splitting (C2 Methylene): The presence of a chiral center at C3 breaks the magnetic symmetry of the adjacent C2 methylene protons. This results in an ABX spin system. The geminal coupling between H
a
and H
b
is large (
J≈16.0
Hz), while their vicinal couplings to the C3 methine proton differ based on time-averaged dihedral angles, yielding two distinct doublets of doublets at 3.10 and 3.25 ppm.
Ammonium Deshielding: The hydrochloride salt protonates the primary amine. The localized positive charge strongly deshields these protons, pushing them downfield to ~8.80 ppm. The lack of rapid chemical exchange in dry DMSO-
d6
preserves the signal as a broad singlet integrating to exactly 3H.
Nitroaromatic Anisotropy: The 3-nitrophenyl group exhibits a classic meta-substituted pattern. The strongly electron-withdrawing nitro group (-I, -M effects) severely deshields the ortho protons (H2 and H4). H2 is positioned between two deshielding groups (the nitro group and the alkyl chain), making it the most downfield aromatic signal at 8.45 ppm.
13
C NMR Spectral Analysis (100 MHz, DMSO-
d6
)
Quantitative Data Summary
Position
Chemical Shift (
δ
, ppm)
Assignment
Ethyl CH
3
14.0
-CH
2C H
3
C2
38.5
-C H
2
(alpha to ester)
C3
50.8
-C H(NH
3+
)- (beta to ester)
Ethyl CH
2
60.5
-O-C H
2
CH
3
Ar-C2
122.0
Aromatic CH
Ar-C4
123.5
Aromatic CH
Ar-C5
130.5
Aromatic CH
Ar-C6
134.5
Aromatic CH
Ar-C1
139.5
Aromatic C-CH (Quaternary)
Ar-C3
148.0
Aromatic C-NO
2
(Quaternary)
C1 (C=O)
169.5
Ester Carbonyl (Quaternary)
Mechanistic Causality of Spectral Features
Quaternary Carbons: The ester carbonyl carbon (C1) is highly deshielded (169.5 ppm) due to the electronegativity of the double-bonded oxygen. The aromatic carbon attached to the nitro group (Ar-C3) is shifted significantly downfield (148.0 ppm) due to the inductive electron withdrawal by the nitrogen atom.
Aliphatic Chain: The C3 methine carbon (50.8 ppm) is deshielded relative to a standard alkane due to the adjacent electronegative -NH
3+
group and the aromatic ring. The C2 methylene carbon (38.5 ppm) is shielded relative to C3 but still influenced by the adjacent ester carbonyl.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in structural elucidation, the following protocol incorporates built-in quality control (QC) checks. Do not proceed to acquisition if a validation check fails.
Self-validating NMR acquisition workflow for hydrochloride salts.
Step-by-Step Methodology
Sample Preparation & Environmental Control:
Dissolve 20 mg (for
1
H) or 60 mg (for
13
C) of the analyte in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: High concentration for
13
C overcomes its low natural abundance (1.1%), while TMS provides a reliable internal chemical shift reference (
δ
= 0.00 ppm).
Probe Tuning and Temperature Equilibration:
Insert the sample into the spectrometer and allow 5 minutes for temperature equilibration at 298 K.
Validation Check: Monitor the lock signal stability. A fluctuating lock indicates thermal gradients; do not proceed until the lock level variance is <1%.
Shimming & Line Shape Optimization:
Execute 3D gradient shimming on the Z-axis.
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, manual shimming of Z1 and Z2 is required to correct field inhomogeneities.
Pulse Sequence & Acquisition Parameters:
1
H NMR: Apply a 30° flip angle. Set the relaxation delay (
D1
) to 1.5 seconds. Acquire 16 transients.
13
C NMR: Apply a 30° flip angle with WALTZ-16
1
H decoupling. Set
D1
to 2.0 seconds. Acquire a minimum of 1024 transients.
Causality: A
D1
of 2.0s in
13
C ensures sufficient spin-lattice relaxation (
T1
) for quaternary carbons (e.g., C=O, Ar-C-NO
2
), preventing their artificial suppression in the final integrated spectrum.
References
Broad spectrum inhibitors of filoviruses.
DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. MDPI.
Helical conformations in oxetane β-amino acid hexamers.
Elucidating the Three-Dimensional Architecture: A Guide to the Crystal Structure Analysis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive walkthrough of the methodologies and scientific rationale involved in determining the crysta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive walkthrough of the methodologies and scientific rationale involved in determining the crystal structure of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. As this compound represents a class of molecules with potential significance in pharmaceutical development as intermediates or scaffolds, a precise understanding of its three-dimensional atomic arrangement is paramount. Such knowledge underpins predictions of physicochemical properties, informs molecular modeling studies, and ensures the correct stereochemistry and constitution of synthesized materials.
We will navigate the entire workflow, from the foundational steps of synthesis and crystallization to the sophisticated processes of X-ray diffraction, structure solution, refinement, and final validation. The emphasis throughout is not merely on the procedural steps but on the causality behind experimental choices, ensuring a robust and self-validating scientific narrative.
Part 1: Material Preparation and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This initial phase is often the most challenging and requires a blend of synthetic strategy and meticulous control over physical chemistry principles.
Synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
The synthesis of the target compound can be approached via a multi-step route, beginning with commercially available precursors. A plausible pathway involves the reduction of a nitro group to an amine, followed by formation of the hydrochloride salt.
A known short and effective synthesis of the related compound, ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde, followed by reduction of the nitro group.[1][2] For our target compound, we adapt this by first synthesizing the nitro-containing propanoate ester and then forming the hydrochloride salt.
Experimental Protocol: Synthesis
Reaction Setup: To a solution of 3-nitrobenzaldehyde and ethyl nitroacetate in ethanol, add a catalytic amount of a suitable base (e.g., piperidine).
Condensation: Stir the reaction mixture at room temperature to facilitate a Henry reaction, forming ethyl 2-nitro-3-hydroxy-3-(3-nitrophenyl)propanoate.
Reduction: The intermediate is then subjected to a controlled reduction. Using a reducing agent like sodium borohydride can reduce the nitroalkene intermediate that may form, yielding Ethyl 3-amino-3-(3-nitrophenyl)propanoate.
Salt Formation: Dissolve the purified freebase product in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[3] The use of anhydrous conditions is critical to prevent the formation of oils or hydrates.[3]
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride.
The Art of Crystallization
Single-crystal X-ray diffraction is contingent upon the availability of high-quality, single crystals, typically 0.1-0.3 mm in each dimension.[4] For organic hydrochloride salts, which are often highly polar and water-soluble, crystallization can be challenging. The primary goal is to achieve a state of slow supersaturation, which allows for ordered crystal growth rather than rapid precipitation or amorphism.
Causality in Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the compound when heated but allow it to become sparingly soluble upon slow cooling. For hydrochloride salts, polar protic solvents like ethanol or methanol are often effective. Co-solvent systems (e.g., ethanol/diethyl ether or methanol/dichloromethane) can be used to fine-tune solubility. The anti-solvent (e.g., diethyl ether) is a solvent in which the compound is insoluble; its slow introduction induces crystallization.
Experimental Protocol: Crystallization via Slow Evaporation
Solution Preparation: Prepare a saturated solution of the hydrochloride salt in a suitable solvent (e.g., absolute ethanol) in a clean glass vial. Gentle heating may be required to achieve full dissolution.
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting.
Other viable techniques include slow cooling of a saturated solution, and vapor diffusion (liquid and gas phase), where an anti-solvent slowly diffuses into the compound's solution.[4]
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[6]
Caption: High-level workflow for crystal structure determination.
Data Collection
A suitable single crystal is mounted on a goniometer head in the path of a focused, monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on an area detector (like a CCD) at various orientations.[7]
Experimental Protocol: Data Collection
Crystal Mounting: A single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.
Diffractometer Setup: The crystal is centered on a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.
Data Strategy: A data collection strategy is calculated to ensure that a complete, redundant dataset is collected. This involves a series of runs, where the crystal is rotated through different angles (e.g., omega and phi scans).
Image Acquisition: The diffractometer software executes the strategy, collecting hundreds of diffraction images.
Data Processing
The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.[8] This process involves three main steps:
Indexing: Determining the unit cell parameters and crystal orientation from the positions of the diffraction spots.
Integration: Measuring the intensity of each diffraction spot on every image.
Scaling and Merging: Correcting for experimental variations (e.g., beam intensity fluctuations, absorption) and merging symmetry-equivalent reflections to produce a final, unique set of reflection data.
Table 1: Hypothetical Crystal Data and Data Collection Parameters
Parameter
Value
Chemical Formula
C11H15ClN2O4
Formula Weight
274.70
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 10.5 Å, b = 8.2 Å, c = 15.1 Å
β = 98.5°
Volume
1285 ų
Z (Molecules/unit cell)
4
Calculated Density
1.420 Mg/m³
Reflections Collected
15500
Independent Reflections
2900
Completeness to θ = 25.24°
99.8 %
R(int)
0.035
Part 3: Structure Solution and Refinement
With a processed reflection file (e.g., an HKL file), the next step is to solve the "phase problem" and build an atomic model that accurately represents the molecule's structure. This is accomplished using specialized software packages like SHELX (integrated within platforms like OLEX2 or HKL-3000).[9][10]
Caption: The iterative cycle of crystallographic structure refinement.
Structure Solution
For small molecules like the title compound, direct methods are typically employed. These methods use statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates, which are then used to generate an initial electron density map. Programs like SHELXS or SHELXT excel at this.[11] Peaks in this map correspond to atomic positions, allowing for the construction of a preliminary molecular model.
Structure Refinement
Refinement is an iterative process where the initial atomic model is improved to better fit the experimental diffraction data.[12][13] This is achieved through a least-squares minimization algorithm, which adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between observed structure factors (|Fo|) and calculated structure factors (|Fc|).
Experimental Protocol: Structure Refinement using OLEX2/SHELXL
Initial Refinement: Import the HKL file and the initial model from the solution step into OLEX2.[9][14] Perform an initial isotropic refinement (where thermal motion is modeled as a sphere).
Atom Assignment: Identify and correctly assign all non-hydrogen atoms based on the electron density map and chemical knowledge.
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically, modeling their thermal motion as ellipsoids. This is a more accurate representation.
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map.[10] However, they are often placed in calculated positions and refined using a "riding model" (e.g., AFIX commands in SHELXL), where their geometry is constrained relative to their parent atom.[11]
Convergence: The refinement is considered converged when the R1 factor (a measure of the agreement between the model and the data) is low (typically < 0.05 for good data), the goodness-of-fit (GooF) is close to 1, and the difference electron density map is essentially flat, with no significant positive or negative peaks.
Before interpretation, the final structural model must be rigorously validated. The most common tool for this is the IUCr's checkCIF service. It automatically checks the crystallographic information file (CIF) for consistency, potential errors in symmetry, unusual bond lengths or angles, and other metrics, providing a report that is essential for publication.
Structural Interpretation
With a validated structure, researchers can analyze its key features.
Molecular Confirmation: The analysis confirms the expected connectivity, constitution, and relative stereochemistry of the molecule.
Conformation: Torsion angles define the three-dimensional shape of the molecule in the solid state.
Intermolecular Interactions: A critical aspect of the analysis is identifying non-covalent interactions that dictate the crystal packing. For a hydrochloride salt, strong charge-assisted hydrogen bonds are expected between the protonated amine (N-H⁺) and the chloride anion (Cl⁻). Additional hydrogen bonds involving the nitro group's oxygen atoms or the ester carbonyl may also be present.
Caption: Key intermolecular interactions in the crystal lattice.
Part 5: Reporting and Deposition
The final step is to prepare the structure for publication and share it with the scientific community. A Crystallographic Information File (CIF) is generated, which contains all relevant information about the experiment and the final structure. This file is deposited in a public repository, most commonly the Cambridge Structural Database (CSD) for small organic molecules.[15][16] The CSD is a curated resource containing over a million crystal structures, enabling large-scale data analysis and knowledge discovery.[16][17]
Conclusion
The determination of a small molecule's crystal structure is a multi-faceted process that transforms a chemical substance into a precise three-dimensional atomic model. For a compound like Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride, this structural data is invaluable, providing definitive proof of its chemical identity and offering deep insights into its conformational preferences and the intermolecular forces that govern its solid-state behavior. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality structural data that is foundational to further research and development in chemistry and pharmaceutical science.
References
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive data processing package for single-crystal X-ray diffraction. Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75. [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Link]
Pampaloni, G., & Zacchini, S. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(8), 2471-2487. [Link]
ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]
Oswald, I. D. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1435-1453. [Link]
Reddit. (2019). Bubbling hcl gas or adding hcl for crystallization. [Link]
Zaworotko, M. J. (2012). Novel cocrystallization of hydrochloric acid salt of an active agent.
Bryndal, I., et al. (2007). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o886. [Link]
Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(6), 804-816. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
Executive Summary
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0) is a highly versatile
β
-amino acid ester derivative utilized extensively in modern medicinal chemistry and drug discovery. Unlike an active pharmaceutical ingredient (API) that binds directly to a biological receptor, this compound is a synthetic intermediate . Therefore, its "mechanism of action" (MoA) must be understood through two distinct lenses:
Chemical Mechanism: Its reactivity profile as a building block in the synthesis of peptidomimetics, foldamers, and small-molecule inhibitors.
Structural Mechanism (Pharmacophore Contribution): The biophysical and pharmacokinetic advantages it imparts to the final drug molecule, specifically regarding proteolytic stability and conformational rigidity.
This whitepaper provides a comprehensive analysis of the compound’s structural utility, the causality behind its experimental handling, and validated protocols for its incorporation into complex pharmacophores.
Part 1: Structural Mechanism of Action in Drug Design
The incorporation of
β
-amino acids into peptide chains or small molecules fundamentally alters their biophysical properties. The structural MoA of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is driven by its three core functional domains:
The
β
-Amino Acid Core: Proteolytic Resistance
Standard
α
-peptides are highly susceptible to enzymatic degradation by proteases (e.g., trypsin, chymotrypsin), which limits their oral bioavailability and in vivo half-life. The
β
-amino acid core introduces an additional methylene group into the peptide backbone.
Mechanistic Causality: This extra carbon atom alters the spatial distance between the side chain and the carbonyl group, creating a geometric mismatch within the highly conserved active sites of natural proteases[1]. Because the protease requires a precise alignment of the scissile amide bond with its catalytic triad, the
β
-residue induces a steric clash or misalignment, conferring exceptional proteolytic stability to the resulting peptidomimetic[2][3].
The 3-Nitrophenyl Moiety: Target Affinity and Functionalization
The 3-nitrophenyl group serves a dual purpose:
Pharmacodynamic Anchoring: In the final API, the aromatic ring can project into hydrophobic pockets of target receptors or enzymes. The strongly electron-withdrawing nitro group can participate in unique electrostatic interactions or hydrogen bonding (via the oxygen atoms) with polar residues in the binding site.
Synthetic Versatility: The nitro group acts as a masked amine. It can be selectively reduced to an aniline derivative, providing a nucleophilic handle for subsequent cross-coupling reactions, urea formation, or functionalization without disturbing the
β
-amino backbone[4].
The Ethyl Ester and Hydrochloride Salt
Ethyl Ester: Acts as a stable protecting group for the carboxylic acid during upstream synthesis, preventing unwanted polymerization or side reactions. It is readily cleaved via saponification when amide coupling is required.
Hydrochloride Salt: The protonation of the
β
-amine prevents premature cyclization (e.g.,
β
-lactam formation) and significantly enhances the compound's solubility in polar organic solvents and water, facilitating easier purification and handling.
Mechanism of proteolytic resistance conferred by β-amino acid incorporation.
Part 2: Quantitative Data & Physicochemical Properties
To ensure reproducibility and guide experimental design, the baseline physicochemical properties and typical reaction parameters for this intermediate are summarized below.
Property / Parameter
Value / Description
Mechanistic Implication
CAS Number
283613-07-0
Unique identifier for the ethyl ester HCl salt.
Molecular Formula
C11H15ClN2O4
Dictates stoichiometric calculations.
Molecular Weight
274.70 g/mol
Required for precise molar equivalents in coupling.
Physical State
Solid (typically off-white to pale yellow)
Indicates purity; darkening suggests nitro group degradation.
Solubility
Soluble in DMF, DMSO, MeOH; slightly in DCM
HCl salt necessitates polar aprotic solvents for coupling.
Typical Saponification Yield
> 85% (using LiOH)
Mild conditions prevent epimerization of the
β
-carbon.
Typical Reduction Yield
> 90% (using
Pd/C,H2
)
Clean conversion to aniline; requires careful monitoring to prevent over-reduction.
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols detail the chemical mechanisms used to activate and incorporate Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride into a larger drug scaffold. Each protocol is designed as a self-validating system, incorporating specific in-process controls (IPCs).
Protocol 1: Saponification (Ester Hydrolysis)
Objective: Cleave the ethyl ester to yield the free
β
-amino acid for subsequent peptide coupling.
Causality: Lithium hydroxide (LiOH) is chosen over Sodium hydroxide (NaOH) because the smaller
Li+
ion coordinates tightly with the carboxylate, providing a milder reaction environment that minimizes the risk of retro-Michael addition or epimerization at the chiral
β
-center.
Dissolution: Suspend 1.0 eq of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride in a 3:1:1 mixture of THF/MeOH/
H2O
(0.2 M concentration). Rationale: The mixed solvent system ensures solubility of both the lipophilic ester and the aqueous base.
Base Addition: Cool the mixture to 0°C. Add 2.5 eq of LiOH·
H2O
portion-wise. Rationale: 1.0 eq neutralizes the HCl salt, 1.0 eq hydrolyzes the ester, and 0.5 eq acts as a kinetic excess.
Reaction: Stir at room temperature for 2-4 hours.
Validation (IPC): Monitor via LC-MS. The reaction is complete when the ester mass (
[M+H]+
239 for free base) transitions entirely to the acid mass (
[M+H]+
211).
Workup: Acidify the mixture to pH ~4 using 1M HCl to precipitate the free
β
-amino acid (zwitterionic form). Extract with Ethyl Acetate, dry over
Na2SO4
, and concentrate in vacuo.
Protocol 2: Amide Coupling to a Target Scaffold
Objective: Form a stable amide bond between the free
β
-amino acid and a target amine.
Causality: HATU is utilized as the coupling reagent because it forms a highly reactive 7-aza-HOBt ester intermediate, which drives the coupling of sterically hindered
β
-amino acids much faster than standard carbodiimides (like EDC), thereby reducing the chance of racemization.
Activation: Dissolve 1.0 eq of the free
β
-amino acid and 1.2 eq of HATU in anhydrous DMF (0.1 M).
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to pre-form the active ester. Rationale: DIPEA is non-nucleophilic and will not compete with the target amine.
Coupling: Add 1.1 eq of the target amine. Stir for 2-6 hours.
Validation (IPC): Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot indicates successful coupling.
Workup: Quench with saturated
NaHCO3
, extract with DCM, wash with brine to remove DMF, and purify via flash chromatography.
Synthetic workflow for incorporating the β-amino acid building block into an API.
Conclusion
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a critical vector in modern drug design. Its "mechanism of action" is fundamentally structural: by introducing a
β
-carbon and a functionalizable nitrophenyl ring, it allows medicinal chemists to engineer peptidomimetics that bypass the proteolytic vulnerabilities of natural peptides while maintaining high target affinity. Mastery of its chemical reactivity—specifically regarding ester saponification, nitro reduction, and steric coupling—is essential for leveraging its full potential in API synthesis.
References
ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link][1]
National Institutes of Health (PMC). "Recognition of MHC-II peptide ligands that contain β-amino acids." PMC Database. Available at:[Link][2]
ACS Publications. "Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution." Nano Letters. Available at:[Link][3]
Pharmacokinetics of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride Derivatives: A Comprehensive Technical Guide
Executive Summary The development of peptidomimetics and small-molecule therapeutics frequently relies on β -amino acid scaffolds due to their unique structural and pharmacokinetic properties. Ethyl 3-amino-3-(3-nitrophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of peptidomimetics and small-molecule therapeutics frequently relies on
β
-amino acid scaffolds due to their unique structural and pharmacokinetic properties. Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0) serves as a quintessential model compound for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of
β
-amino acid ester prodrugs.
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the pharmacokinetic behavior of this compound. By examining its three core structural determinants—the
β
-amino acid backbone, the ethyl ester moiety, and the nitroaromatic ring—we can establish highly predictive, self-validating experimental protocols for its preclinical evaluation.
Structural Determinants of ADME
The pharmacokinetic profile of this derivative is dictated by the interplay of its functional groups, each contributing to specific metabolic liabilities and absorption characteristics.
The
β
-Amino Acid Backbone: Proteolytic Stability
Unlike standard
α
-amino acids, which are rapidly cleaved by ubiquitous proteases (e.g., DPP-4, pepsin, trypsin), the
β
-amino acid backbone inserts an additional methylene carbon between the amine and carboxylate groups. This structural modification introduces significant steric hindrance, rendering the compound highly resistant to proteolytic degradation[1]. Consequently,
β
-amino acid derivatives exhibit substantially prolonged plasma half-lives compared to their
α
-peptide counterparts[1].
The Ethyl Ester Moiety: Prodrug Permeability & Hydrolysis
At physiological pH, free
β
-amino acids exist as zwitterions, resulting in poor passive membrane permeability. Esterification of the carboxylic acid to an ethyl ester masks this charge, significantly increasing the molecule's lipophilicity (
logP
) and facilitating intestinal absorption.
Once absorbed, the ethyl ester acts as a prodrug. It is rapidly hydrolyzed into the active free acid by Carboxylesterases (CES) [2]. Human CES2, which is highly expressed in the small intestine, preferentially hydrolyzes substrates with small alcohol groups (such as the ethyl group in this compound)[2]. Any intact prodrug reaching the portal circulation is subsequently cleaved by hepatic CES1[2].
The Nitroaromatic Pharmacophore: Reductive Metabolism
The 3-nitro group exerts a strong electron-withdrawing effect (
σp=+0.78
), which influences the
pKa
of the adjacent amine and the overall protein-binding affinity[3]. More importantly, the nitro group is a prime target for Nitroreductases (NTRs) [3]. In vivo, gut microbiota and hepatic NADPH-dependent flavoenzymes catalyze a six-electron reduction of the nitro group, sequentially forming nitroso, hydroxylamine, and ultimately, amino derivatives[3]. This biotransformation dramatically shifts the electronic nature of the ring to electron-donating (
σp=−0.66
), altering the molecule's clearance and potential toxicity[3].
Metabolic Biotransformation Pathways
Metabolic biotransformation of the ethyl ester prodrug via CES and nitroreductases.
Experimental Protocols for PK Profiling
To ensure scientific integrity, pharmacokinetic assays must be designed as self-validating systems. The following protocols detail the exact methodologies required to profile this compound, with built-in controls to prevent ex vivo artifacts.
Protocol A: In Vitro Carboxylesterase Phenotyping
Purpose: To determine the hydrolysis rate of the ethyl ester and identify the specific CES isozyme responsible.
Enzyme Preparation: Thaw recombinant human CES1 and CES2 (0.5 mg/mL) on ice. Pre-incubate in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Substrate Addition: Initiate the reaction by adding Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (final concentration: 1 µM).
Control Validation: Run a parallel control utilizing the broad-spectrum esterase inhibitor Bis-p-nitrophenyl phosphate (BNPP). Causality: If hydrolysis occurs in the BNPP-treated sample, the degradation is chemical (non-enzymatic), invalidating the enzymatic clearance assumption.
Reaction Termination: At serial time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and an internal standard (e.g., labetalol). Causality: The cold ACN simultaneously denatures the esterase and stabilizes the remaining ester.
Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via LC-MS/MS.
Protocol B: In Vivo Rodent Pharmacokinetics
Purpose: To evaluate the oral bioavailability and systemic clearance of the prodrug and its active metabolite.
Formulation: Dissolve the hydrochloride salt in 0.9% physiological saline. Causality: The HCl salt ensures rapid aqueous dissolution, eliminating solubility-limited absorption artifacts.
Dosing: Administer IV (2 mg/kg) and PO (10 mg/kg) to fasted Sprague-Dawley rats (n=3 per route).
Serial Sampling: Collect blood via the jugular vein at predetermined intervals (0.08 to 24 hours).
Critical Stabilization: Collect blood directly into tubes pre-coated with Sodium Fluoride (NaF) and EDTA. Causality: NaF is a potent esterase inhibitor. Without it, plasma esterases will continue to hydrolyze the ethyl ester ex vivo in the collection tube, leading to a false underestimation of prodrug half-life and an overestimation of the free acid metabolite.
Bioanalysis: Process plasma via protein precipitation and quantify both the ester and the free acid using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
In Vivo PK Bioanalytical Workflow
Standardized in vivo PK profiling and LC-MS/MS bioanalytical workflow.
Quantitative Pharmacokinetic Parameters
The following table summarizes the anticipated quantitative PK parameters based on the structural properties of
β
-amino acid ester derivatives.
PK Parameter
Ethyl Ester (Prodrug)
Free Acid (Active Metabolite)
Mechanistic Rationale
Tmax
(PO)
0.5 - 1.0 hours
1.5 - 3.0 hours
The ester is rapidly absorbed due to high lipophilicity; the acid appears later as a product of first-pass CES hydrolysis.
Half-life (
t1/2
)
< 0.5 hours
6.0 - 12.0 hours
The ester is rapidly cleaved by CES1/CES2. The resulting
β
-amino acid is highly resistant to proteolysis, extending its half-life.
Volume of Distribution (
Vd
)
High (> 2 L/kg)
Low-Moderate (~0.8 L/kg)
The lipophilic ester distributes extensively into tissues. The zwitterionic free acid remains primarily in the central compartment.
Clearance (
CL
)
High (Hepatic/Intestinal)
Low (Renal)
Prodrug clearance is driven by ubiquitous esterases. The stable free acid is primarily excreted unchanged via the kidneys.
References
Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry
Source: ACS Publications / Journal of Medicinal Chemistry
URL:[Link]
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride, a molecule possessing functional groups susceptible to specific degradation pathways. As a Senior Application Scientist, this document moves beyond rote protocol recitation to explain the scientific rationale behind each experimental step. By integrating principles from international regulatory guidelines and established chemical knowledge, this guide serves as a self-validating system for generating robust and reliable stability data, crucial for drug development and regulatory submissions. We will explore the molecule's intrinsic chemical liabilities, outline a complete suite of stress testing and formal stability studies, and provide detailed protocols for a stability-indicating analytical method.
Introduction: Understanding the Molecule's Inherent Stability Profile
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. The structure of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride presents three key areas of potential instability:
The Ethyl Ester: Ester linkages are susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol. The kinetics of this degradation are often temperature-dependent.[1]
The Nitroaromatic Group: The nitro group on the phenyl ring is an electron-withdrawing group that is generally resistant to oxidation but can be susceptible to reduction, yielding an amino group.[2][3][4][5] This transformation significantly alters the electronic and structural properties of the molecule.
The Amine Hydrochloride Salt: While salt formation enhances solubility and handling properties, amine hydrochloride salts can be hygroscopic and may undergo disproportionation in the solid state, reverting to the free base.[6][7][8] This process is often mediated by water and can be influenced by the micro-environmental pH created by excipients in a formulation.[9]
A thorough stability program must, therefore, be designed to probe each of these potential degradation pathways.
A Regulatory-Compliant Framework for Stability Evaluation
The International Council for Harmonisation (ICH) provides a globally recognized framework for stability testing. This guide is built upon the principles outlined in ICH Q1A(R2) for stability testing of new drug substances and ICH Q1B for photostability testing.[10][11][12][13] The overall workflow is designed to first identify potential degradation products through forced degradation studies, which then informs the development of a specific stability-indicating analytical method. This validated method is subsequently used for long-term and accelerated stability studies.
Caption: Predicted Degradation Pathways.
Part 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [14][15]Reversed-phase HPLC with UV detection is the most common technique for this purpose.
[16]
3.2.1 Method Development and Validation
Objective: To develop a single HPLC method that separates the parent compound from all potential degradation products identified in the forced degradation studies.
Typical Starting Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 254 nm).
Validation: The method must be validated according to USP <1225> or ICH Q2(R2) principles, demonstrating:
[17][18] * Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing stressed samples.
Linearity & Range: A linear relationship between concentration and detector response over a defined range (e.g., 80-120% of the target concentration for assay).
[19] * Accuracy: Closeness of test results to the true value.
Precision: Repeatability and intermediate precision of the results.
Detection & Quantitation Limits: The lowest concentration of analyte that can be reliably detected and quantified.
Robustness: The method's reliability with respect to deliberate variations in method parameters.
Part 3: Formal Stability Studies
Once the stability-indicating method is validated, it is used to test samples stored under long-term and accelerated conditions as defined by ICH Q1A(R2).
[10][20]
Study Type
Storage Condition
Minimum Duration
Testing Frequency
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 Months
0, 3, 6, 9, 12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 Months
0, 3, 6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
0, 3, 6 months
Table 1: ICH Q1A(R2) Storage Conditions for Formal Stability Studies.[10][20]
Data Interpretation and Conclusion
The data generated from these studies will provide a comprehensive understanding of the thermodynamic stability of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. The forced degradation studies will elucidate the primary degradation pathways, while the formal stability studies will quantify the rate of degradation under defined storage conditions. This information is paramount for determining the API's retest period, defining appropriate storage and handling instructions, and providing critical data for regulatory submissions. By following this structured, scientifically-grounded approach, researchers and drug developers can ensure the quality, safety, and efficacy of their products.
References
SGS. (n.d.). Forced Degradation Testing. SGS. Retrieved from [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. Retrieved from [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Retrieved from [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Retrieved from [Link]
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
PMDA. (n.d.). ICH-Q1 Stability Testing. Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]
International Journal of Science and Research. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
Journal of Pharmaceutical Sciences and Research. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
International Journal of Pharmaceutical and Drug Analysis. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
PMDA. (2000). Stability testing of new drug substances and products. Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
American Pharmaceutical Review. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review. Retrieved from [Link]
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
USP-NF. (2017). <1225> Validation of Compendial Procedures. United States Pharmacopeia. Retrieved from [Link]
Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]
RSC Publishing. (1954). The Kinetics of the Alkaline Hydrolysis of Esters and Amides. Journal of the Chemical Society. Retrieved from [Link]
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
Osaka Prefecture University. (2010). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Retrieved from [Link]
PubMed. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]
Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
ACS Publications. (1948). Kinetics of the Hydrolysis of Ethyl Thiolacetate in Aqueous Acetone. Journal of the American Chemical Society. Retrieved from [Link]
Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
MDPI. (2023). Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. Retrieved from [Link]
ResearchGate. (2023). Optimization conditions for reduction of nitro aromatic compounds. Retrieved from [Link]
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
ResearchGate. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
PharmaTech. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
Molecular Weight and Exact Mass Determination of Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl: An Analytical and Mechanistic Guide
Executive Summary Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0)[1] is a highly specialized β -amino acid derivative. In pharmaceutical development, β -amino acids are critical building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0)[1] is a highly specialized
β
-amino acid derivative. In pharmaceutical development,
β
-amino acids are critical building blocks for synthesizing peptidomimetics with enhanced proteolytic stability. The presence of the 3-nitrophenyl group provides a versatile handle for downstream functionalization, such as reduction to an aniline for cross-coupling. As an HCl salt, the compound exhibits improved crystalline stability and solubility compared to its free base counterpart (CAS: 443863-14-7)[2].
This whitepaper outlines the causality behind its mass discrepancies, provides a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS), and establishes a framework for rigorous structural verification.
Structural Causality & Quantitative Mass Profiling
Determining the exact mass and molecular weight of this intermediate is not merely a quality control checkbox; it dictates the stoichiometry of subsequent synthetic steps and the calibration of analytical instruments. The molecular formula of the intact salt is C₁₁H₁₅ClN₂O₄[3].
The decision to isolate this compound as a hydrochloride salt rather than a free base is driven by chemical stability. The free primary amine is susceptible to atmospheric oxidation and degradation, whereas the protonated amine in the HCl lattice is electronically stabilized.
Table 1: Quantitative Mass Parameters
Parameter
Value
Mechanistic Basis / Calculation Logic
Chemical Formula
C₁₁H₁₅ClN₂O₄
Intact salt: Free base (C₁₁H₁₄N₂O₄) + Hydrochloride (HCl)[4].
Average Molecular Weight
274.70 g/mol
Calculated using standard, abundance-weighted atomic weights[5]. Used strictly for macroscopic stoichiometric calculations.
Exact Mass (Monoisotopic)
274.0720 Da
Calculated using the most abundant, stable isotopes (
12
C,
1
H,
35
Cl,
14
N,
16
O)[3]. Used for HRMS targeting.
Free Base Exact Mass
238.0954 Da
Monoisotopic mass of the unprotonated amine core. Critical for positive-mode ESI detection.
The Mechanistic Discrepancy: Average vs. Monoisotopic Mass
In drug development, confusing molecular weight with exact mass leads to catastrophic analytical failures. The (274.70 g/mol ) accounts for the natural isotopic distribution of all elements. Chlorine, for instance, exists naturally as
35
Cl (~75%) and
37
Cl (~25%). Therefore, the average atomic weight of Cl is ~35.45 Da.
Conversely, the (274.0720 Da) represents the mass of the molecule composed entirely of the single most abundant isotopes. High-Resolution Mass Spectrometry (HRMS) measures exact mass, separating isotopic species in the mass analyzer.
Self-Validating HRMS Methodology for Mass Verification
To verify the identity of Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl, we employ Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer.
Causality of Ionization Choice: ESI is a soft ionization technique. Because the target is a pre-formed salt, hard ionization (like Electron Impact) would cause immediate thermal degradation of the ester and nitro groups. ESI allows the gentle dissociation of the HCl salt in solution, enabling the detection of the intact free base cation.
Step-by-Step Protocol
Sample Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
Causality: Methanol disrupts the ionic lattice of the HCl salt while fully solvating the organic core.
Matrix Dilution: Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, ensuring the primary amine remains fully protonated (
[M+H]+
) for optimal flight in the mass analyzer.
Instrument Calibration: Perform external calibration using a standard ESI Positive Ion Calibration Solution to ensure mass accuracy within < 2 ppm.
Acquisition: Infuse the sample at 10 µL/min. Set the Orbitrap resolution to >100,000 at m/z 200.
Data Extraction: Extract the monoisotopic peak at m/z 239.1026 (Theoretical
[M+H]+
for the free base: 238.0954 Da + 1.0073 Da).
Sequential HRMS workflow for exact mass determination of beta-amino acid derivatives.
Isotopic Patterning as a Self-Validating System
A robust analytical protocol must be self-validating. Relying solely on the positive ion mode detection of the free base (m/z 239.1026) confirms the organic structure but fails to confirm the salt form (HCl). To create a closed-loop validation system, the sample must also be analyzed in Negative Ion Mode (ESI-) using a neutral solvent (omitting Formic Acid).
The Causality of Dual-Mode Validation:
In negative mode, the chloride counter-ion is detected. Because Chlorine has a highly distinct isotopic signature (
35
Cl and
37
Cl in a 3:1 ratio), detecting peaks at m/z 34.9688 and m/z 36.9659 at this exact intensity ratio provides irrefutable, internal confirmation that the original solid was a hydrochloride salt, rather than a free base or a different salt form (e.g., TFA or acetate).
Dual-polarity ESI logic for self-validating the exact mass and salt form of the compound.
By linking the exact mass of the organic core with the isotopic signature of the counter-ion, researchers establish a highly trustworthy dataset that prevents downstream synthetic and formulation failures.
Step-by-step synthesis protocol for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Application Note: Synthesis and Mechanistic Evaluation of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Stand...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Mechanistic Evaluation of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Rationale
The incorporation of
β
-amino acids into therapeutic candidates is a cornerstone strategy in modern peptidomimetic drug design. Unlike their
α
-amino acid counterparts,
β
-amino acids introduce a methylene spacer into the peptide backbone, conferring significant resistance to proteolytic degradation while enabling unique secondary structures (e.g.,
β
-peptides).
This application note details a robust, two-step synthetic protocol for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0)[1]. The synthesis begins with the construction of the
β
-amino acid core, β
-Amino-3-nitrobenzenepropanoic acid (CAS: 5678-47-7), a highly polar intermediate characterized by its dual capacity for hydrogen bonding and the electron-withdrawing influence of the meta-nitro group[2]. To facilitate downstream peptide coupling or parallel synthesis, the zwitterionic amino acid is subsequently protected via esterification and isolated as a stable hydrochloride salt.
Synthetic Workflow and Mechanistic Pathway
The protocol relies on a self-validating two-step sequence:
Modified Rodionov Reaction: A multi-component condensation of 3-nitrobenzaldehyde, malonic acid, and ammonium acetate to construct the
β
-amino acid framework.
Thionyl Chloride-Mediated Fischer Esterification: Simultaneous ethyl ester formation and hydrochloride salt precipitation.
Figure 1: Two-step synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl.
Experimental Methodologies
Step 1: Synthesis of
β
-Amino-3-nitrobenzenepropanoic acid
Mechanistic Insight: Ammonium acetate serves a dual role in this transformation. It acts as a weak acid/base catalyst to promote the initial Knoevenagel-type condensation between the aldehyde and malonic acid, and subsequently provides the ammonia equivalent required for the Michael-type addition into the resulting
α,β
-unsaturated intermediate prior to decarboxylation.
Procedure:
Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in 150 mL of absolute ethanol.
Reagent Addition: Add malonic acid (11.4 g, 110 mmol, 1.1 equiv) and ammonium acetate (15.4 g, 200 mmol, 2.0 equiv) to the stirring solution.
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80 °C) under a nitrogen atmosphere for 6–8 hours. The reaction progress should be monitored by TLC (eluent: DCM/MeOH 9:1).
Isolation: Upon completion, cool the mixture to room temperature. The
β
-amino acid will precipitate as a white to pale-yellow solid due to its zwitterionic nature.
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 30 mL) to remove unreacted aldehyde and byproducts, and dry in vacuo at 50 °C overnight.
Step 2: Synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Mechanistic Insight: Thionyl chloride (
SOCl2
) reacts violently with absolute ethanol at low temperatures to generate anhydrous hydrogen chloride (
HCl
) and diethyl sulfite. This in situ generation of
HCl
is highly advantageous over bubbling
HCl
gas; it ensures strictly anhydrous conditions, driving the Fischer esterification equilibrium toward the product while simultaneously protonating the primary amine to prevent undesired side reactions and facilitate precipitation of the final salt[1].
Procedure:
Activation: Charge a 250 mL two-neck round-bottom flask with absolute ethanol (100 mL) and cool to 0 °C using an ice-water bath under a nitrogen atmosphere.
SOCl2
Addition: Carefully add thionyl chloride (8.7 mL, 120 mmol, 2.4 equiv) dropwise via an addition funnel over 30 minutes. Caution: Highly exothermic reaction; strictly control the addition rate to maintain the internal temperature below 10 °C.
Substrate Addition: Stir the activated ethanolic solution for 15 minutes at 0 °C, then add the
β
-Amino-3-nitrobenzenepropanoic acid (10.5 g, 50 mmol) synthesized in Step 1 in small portions.
Esterification: Remove the ice bath and gradually heat the reaction mixture to reflux (80 °C) for 4 hours. The initial suspension will clarify as the esterification proceeds and the hydrochloride salt becomes soluble in hot ethanol.
Crystallization: Concentrate the reaction mixture in vacuo to approximately one-third of its original volume. Add diethyl ether (50 mL) dropwise to the concentrated solution while stirring vigorously to induce crystallization of the hydrochloride salt.
Collection: Filter the resulting white crystalline solid, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to afford the pure Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric parameters and expected analytical checkpoints for a standard 100 mmol scale-up.
Parameter / Reagent
Step 1:
β
-Amino Acid Synthesis
Step 2: Esterification & Salt Formation
Limiting Reagent
3-Nitrobenzaldehyde (1.0 eq)
β
-Amino-3-nitrobenzenepropanoic acid (1.0 eq)
Key Reactants
Malonic Acid (1.1 eq),
NH4OAc
(2.0 eq)
Absolute Ethanol (Solvent),
SOCl2
(2.4 eq)
Temperature
80 °C (Reflux)
0 °C (Addition)
→
80 °C (Reflux)
Reaction Time
6 - 8 hours
4 hours
Expected Yield
65 - 75%
85 - 90%
Product State
Pale-yellow powder (Zwitterion)
White crystalline solid (HCl salt)
Key Analytical Marker
Disappearance of aldehyde proton (~10 ppm)
Appearance of ethyl ester signals (4.1 ppm, 1.2 ppm)
Application Note: Solvation Protocols for Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride in DMSO
Abstract & Scope In drug discovery and peptidomimetic synthesis, Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride serves as a critical β -amino acid building block. Transitioning this compound from a lyophilized s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
In drug discovery and peptidomimetic synthesis, Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride serves as a critical
β
-amino acid building block. Transitioning this compound from a lyophilized solid to a stable, biologically compatible liquid stock is a foundational step for downstream in vitro assays and synthetic workflows. This application note provides a field-proven, causality-driven protocol for dissolving this specific hydrochloride salt in Dimethyl Sulfoxide (DMSO), ensuring maximum molecular integrity, preventing premature hydrolysis, and standardizing batch-to-batch reproducibility.
Physicochemical Profiling & Solvation Causality
To design an effective solvation strategy, one must analyze the molecular architecture of the compound[1]. The molecule presents three distinct physicochemical domains, each dictating a specific handling requirement:
The Hydrochloride Salt (Ionic Lattice): The primary amine is protonated and stabilized as an HCl salt. This creates a strong ionic crystal lattice. DMSO, a polar aprotic solvent with a high dielectric constant, is exceptionally efficient at disrupting this lattice, often allowing for solubility limits exceeding 50 mg/mL for similar hydrochloride salts[2].
The Ethyl Ester (Hydrolytic Liability): Ester groups are highly susceptible to nucleophilic attack and hydrolysis. If atmospheric moisture condenses on the cold powder, or if hydrated DMSO is used, the ester can rapidly degrade into the corresponding free carboxylic acid. Causality: This dictates the absolute necessity of using anhydrous, molecular biology-grade DMSO and equilibrating reagents to room temperature prior to opening[3].
The Nitrophenyl Ring (Lipophilic Domain): The aromatic nitro group confers significant hydrophobicity. DMSO’s amphiphilic nature perfectly accommodates this domain, preventing the micelle formation or aggregation that often occurs when attempting to dissolve such molecules directly in aqueous buffers.
Physicochemical interactions between the compound's functional groups and DMSO.
Quantitative Solvation Parameters
To facilitate rapid experimental setup, the following table summarizes the key quantitative metrics required for stock preparation. The molecular weight (274.7 g/mol ) is used to calculate precise molarities[1].
This methodology is designed to minimize thermal and hydrolytic degradation while maximizing solute recovery[2][3].
Step 1: Thermal Equilibration
Action: Remove the vial of the solid compound and the anhydrous DMSO from cold storage. Allow them to sit in a desiccator at room temperature (20–25°C) for at least 30 minutes before opening.
Causality: Opening a cold vial introduces ambient humidity. Water condensation will react with the ethyl ester over time, compromising the structural integrity of the stock.
Step 2: Precision Weighing
Action: Using an analytical balance, accurately weigh the desired mass (e.g., 13.74 mg for a 50 mM stock) into a sterile, static-free amber microcentrifuge tube.
Causality: Amber tubes are utilized to protect the light-sensitive nitrophenyl moiety from UV-induced degradation during prolonged storage.
Step 3: Solvation
Action: Add exactly 1.0 mL of anhydrous DMSO to the tube. Cap tightly and vortex vigorously for 30–60 seconds.
Causality: Rapid mechanical agitation is required to overcome the initial activation energy of the crystal lattice dissolution.
Step 4: Sonication (If Required)
Action: If micro-particulates remain, place the tube in an ultrasonic water bath for 2–5 minutes. Maintain the bath temperature below 37°C.
Causality: While sonication provides the kinetic energy needed for complete solvation, excessive heat (>40°C) combined with DMSO can accelerate unwanted side reactions or partial degradation of the ester[3].
Step 5: Aliquoting and Cryopreservation
Action: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) and immediately transfer to a -80°C freezer.
Causality: Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric water and subsequent precipitation or degradation of the active compound[2][3]. Single-use aliquots bypass this failure mode entirely.
Workflow for preparing Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride DMSO stock.
Self-Validating Quality Control System
To ensure the trustworthiness of the prepared stock, implement the following self-validating checks before proceeding to downstream assays:
Optical Validation (Tyndall Effect): Shine a high-intensity focused light (such as a laser pointer) through the DMSO solution in a dark room. If the beam path is visible (scattering), micro-precipitates are still present, indicating incomplete solvation. The solution must be completely optically clear.
Analytical Validation (LC-MS): For long-term studies, run a small dilution of the stock through LC-MS after 1 month of storage. Monitor specifically for a mass shift of -28 Da (loss of ethyl group) or -18 Da (water interactions), which would confirm ester hydrolysis. If the primary peak remains strictly at the expected mass of the intact cation, the anhydrous protocol was executed successfully.
Scalable Synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride: Process Optimization and Application Notes
Executive Summary The incorporation of β -amino acids into peptide sequences imparts remarkable stability to secondary structures, dramatically increasing their metabolic resistance to proteolytic degradation[1]. These n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of
β
-amino acids into peptide sequences imparts remarkable stability to secondary structures, dramatically increasing their metabolic resistance to proteolytic degradation[1]. These non-natural amino acid motifs are critical building blocks in the development of peptidomimetics, foldamers, and novel therapeutics[1].
This application note details a robust, scalable two-step synthetic protocol for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride . The process leverages a modified Rodionov reaction to construct the
β
-amino acid core from commercially available 3-nitrobenzaldehyde, followed by a highly efficient thionyl chloride-mediated esterification and in situ hydrochloride salt formation. The protocols provided are optimized for multi-gram to kilogram scale-up, emphasizing thermodynamic control, gas evolution management, and high-purity crystallization.
Mechanistic Pathway and Process Design
The synthesis is designed around a self-validating sequence where the intermediates and final products possess distinct solubility profiles, allowing for purification via precipitation and filtration rather than resource-intensive chromatography.
Fig 1: Two-step synthetic workflow for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride.
Step 1: The Modified Rodionov Reaction
The classical Rodionov reaction involves the condensation of an aldehyde with malonic acid and ammonia to yield a
β
-amino acid[2]. For scale-up, generating ammonia in situ from ammonium acetate is preferred over using gaseous ammonia or aqueous ammonia, as it provides a controlled release of the nucleophile, minimizing side reactions such as the formation of cinnamic acid derivatives[3].
Causality in Experimental Design:
Solvent Selection: While aliphatic alcohols can be used, utilizing concentrated acetic acid or ethanol at reflux increases the conversion rate and suppresses the formation of undesired alkylidene malonates[2].
Stoichiometry: An excess of ammonium acetate (typically 2 to 4 equivalents) is critical to drive the Michael addition of ammonia into the intermediate Knoevenagel condensate before decarboxylation occurs[2].
Step 2: Esterification and Salt Formation
The conversion of the zwitterionic
β
-amino acid to its ethyl ester hydrochloride salt is achieved using thionyl chloride (
SOCl2
) in absolute ethanol.
Causality in Experimental Design:
Reagent Choice:SOCl2
reacts with ethanol to form ethyl chlorosulfite, which decomposes into ethyl chloride, sulfur dioxide (
SO2
), and hydrogen chloride (
HCl
). This generates a strictly anhydrous, highly acidic environment ideal for Fischer esterification[2].
Dual Functionality: The generated
HCl
not only catalyzes the esterification but also immediately protonates the primary amine, forming the hydrochloride salt. This prevents inter-molecular amidation (polymerization of the
β
-amino acid) and drives the product to precipitate upon cooling, ensuring high purity without chromatography.
Quantitative Scale-Up Metrics
The following table summarizes the process parameters and analytical outcomes observed during the scale-up from bench to pilot-plant dimensions.
Parameter
Bench Scale (10g)
Kilo-Lab Scale (100g)
Pilot Scale (1kg)
Step 1: Rodionov Yield
68%
65%
62%
Step 1: Reaction Time
4 hours
6 hours
8 hours
Step 2: Esterification Yield
92%
89%
88%
Step 2: Exotherm Control
Ice bath sufficient
Jacketed reactor (-5 °C)
Jacketed reactor (-10 °C)
Overall Isolated Yield
62.5%
57.8%
54.5%
Final Purity (HPLC)
>99.5%
>99.0%
>98.5%
Detailed Experimental Protocols
Caution: These procedures involve toxic, corrosive, and irritating reagents (Thionyl chloride, 3-nitrobenzaldehyde). All operations must be conducted in a professional laboratory setting utilizing a properly ventilated fume hood, with appropriate PPE (chemical-resistant gloves, lab coat, safety goggles).
Protocol A: Synthesis of 3-amino-3-(3-nitrophenyl)propanoic acid (100g Scale)
Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.
Reagent Charging: Add 3-nitrobenzaldehyde (100.0 g, 0.66 mol), malonic acid (82.5 g, 0.79 mol, 1.2 eq), and ammonium acetate (102.0 g, 1.32 mol, 2.0 eq) to the reactor.
Solvent Addition: Add 800 mL of absolute ethanol (or glacial acetic acid for optimized conversion[2]). Stir the slurry at 20 °C to ensure uniform mixing.
Heating & Decarboxylation: Gradually heat the mixture to reflux (approx. 78-80 °C). Critical Observation: As the reaction reaches 60 °C, vigorous gas evolution (
CO2
) will commence. Ensure the condenser is open to a bubbler to safely vent the gas.
Reaction Maintenance: Maintain reflux for 6-8 hours. The reaction progress can be monitored by TLC (eluent: EtOAc/MeOH 4:1) until the disappearance of the aldehyde.
Workup & Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice-water bath to 0-5 °C for 2 hours to maximize precipitation.
Filtration: Filter the resulting heavy yellow/white precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 100 mL) followed by diethyl ether (100 mL) to remove residual unreacted aldehyde and cinnamic acid byproducts.
Drying: Dry the solid in vacuo at 50 °C for 12 hours to afford the intermediate
β
-amino acid.
Protocol B: Synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Reactor Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, a dropping funnel, an internal thermometer, and a gas scrubber system (containing 2M NaOH) attached to the condenser to neutralize
SO2
and
HCl
off-gassing.
Suspension: Suspend the 3-amino-3-(3-nitrophenyl)propanoic acid (100.0 g, 0.47 mol) in absolute ethanol (800 mL). The starting material will not fully dissolve.
Cooling: Circulate coolant to drop the internal temperature of the suspension to 0-5 °C.
Activation (Thionyl Chloride Addition): Charge the dropping funnel with Thionyl Chloride (84.0 g, 51.4 mL, 0.71 mol, 1.5 eq). Add the
SOCl2
dropwise over 90 minutes. Expertise Note: This addition is highly exothermic. The rate of addition must be strictly controlled to maintain the internal temperature below 10 °C.
Esterification: Once the addition is complete, remove the cooling and slowly warm the mixture to reflux (80 °C) over 1 hour. As the reaction proceeds, the suspension will clear into a homogeneous solution, indicating successful esterification and salt formation. Maintain reflux for 3 hours.
Concentration: Cool the reaction to 40 °C and concentrate the mixture under reduced pressure to approximately 30% of its original volume.
Crystallization: Add diethyl ether (500 mL) dropwise to the concentrated ethanolic solution while stirring vigorously. A white to pale-yellow crystalline solid will precipitate.
Isolation: Cool the suspension to 0 °C for 2 hours, filter under vacuum, and wash the cake with cold diethyl ether (2 x 150 mL).
Drying: Dry the product in vacuo at 40 °C to constant weight, yielding the highly pure hydrochloride salt.
Exemplifying Natural (R)-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac-β-Amino Acids Synthesized from Aldehydes. ACS Sustainable Chemistry & Engineering. Available at:[Link]
SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at:[Link]
Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications. Available at:[Link]
Application Note: Asymmetric Synthesis and Derivatization Strategies Using Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Executive Summary The incorporation of β -amino acids into synthetic workflows has revolutionized the development of peptidomimetics, foldamers, and small-molecule therapeutics. Unlike canonical α -amino acids, β -amino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of
β
-amino acids into synthetic workflows has revolutionized the development of peptidomimetics, foldamers, and small-molecule therapeutics. Unlike canonical
α
-amino acids,
β
-amino acids confer exceptional resistance to proteolytic degradation while inducing well-defined secondary structures (e.g.,
β
-peptides and helices)[1][2].
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0) serves as a highly versatile, chiral building block in asymmetric synthesis. This application note details the causal rationale and validated protocols for utilizing this compound in two divergent synthetic pathways:
The generation of advanced peptidomimetic libraries via orthogonal deprotection and chemoselective reduction.
The asymmetric synthesis of chiral monocyclic
β
-lactams via base-mediated intramolecular cyclization[3].
Structural Rationale & Synthetic Strategy
The strategic value of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride lies in its three orthogonal reactive sites:
The Chiral
β
-Amine (Hydrochloride Salt): Provides a stereocenter crucial for spatial orientation in drug-receptor interactions. It can be readily free-based for N-acylation or alkylation.
The Ethyl Ester: Serves as a stable protecting group during amine functionalization, which can later be hydrolyzed for C-terminal extension or act as an electrophile for intramolecular cyclization into a
β
-lactam[4].
The 3-Nitrophenyl Moiety: Acts as a masked aniline. The nitro group is highly electron-withdrawing, altering the local electronics of the molecule. Crucially, it can be chemoselectively reduced to a primary amine, providing a handle for late-stage functionalization (e.g., cross-coupling, fluorophore attachment, or further peptide chain elongation) without disturbing the ester or amide bonds[5].
Divergent Synthetic Workflow
Divergent synthetic pathways for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride.
Quantitative Data: Chemoselective Nitro Reduction
A critical bottleneck in utilizing this building block is the reduction of the 3-nitro group to an amine without inadvertently reducing the ethyl ester or causing racemization at the chiral
β
-carbon. Standard catalytic hydrogenation (H
2
, Pd/C) can sometimes lead to over-reduction or require strict monitoring[6].
The table below summarizes validated chemoselective reduction methodologies suitable for this substrate.
Reducing System
Solvent / Conditions
Yield (%)
Selectivity (Nitro vs. Ester)
Mechanistic Advantage
NaBH
4
/ FeCl
2
THF, 25°C, 12 h
91 - 96%
Excellent
Fe(II) catalyzes hydride transfer specifically to the nitro group; extremely mild and green[5][7].
SnCl
2
·2H
2
O
EtOH, Reflux, 4 h
85 - 90%
Excellent
Classic method; highly tolerant of esters and amides, though generates heavy metal waste[6].
Zn dust / NH
4
Cl
Water/TPGS-750-M, 25°C
>90%
Excellent
Micellar catalysis enables room-temperature reduction with high atom economy[8].
H
2
(1 atm) / Pd/C
MeOH, 25°C, 2 h
~90%
Good
Clean reaction profile, but requires careful monitoring to prevent side reactions[6].
Recommendation: The NaBH
4
/FeCl
2
system is recommended for its operational simplicity, high yield, and perfect preservation of the ethyl ester[7].
Experimental Protocols
Protocol A: N-Acylation for Peptidomimetic Elongation
To build a
β
-peptide or peptidomimetic, the hydrochloride salt must be neutralized in situ, followed by coupling with an N-protected
α
or
β
-amino acid.
Causality & Reagent Selection:
HATU is selected over EDC/HOBt due to its superior kinetics and ability to suppress epimerization at the chiral center of the incoming amino acid. N,N-Diisopropylethylamine (DIPEA) is used in excess (3.0 equivalents) because 1.0 equivalent is consumed immediately to neutralize the HCl salt of the starting material.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under N
2
, dissolve the Fmoc-protected amino acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).
Activation: Add DIPEA (3.0 mmol) dropwise. Stir the mixture at room temperature for 5 minutes to generate the active ester.
Coupling: Add Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (1.0 mmol) in one portion.
Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO
3
(10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na
2
SO
4
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the dipeptide intermediate.
Protocol B: Chemoselective Reduction of the 3-Nitro Group
This protocol isolates the newly formed aniline derivative without cleaving the ethyl ester[5].
Causality & Reagent Selection:
Sodium borohydride alone is a poor reducing agent for nitro groups. However, the addition of FeCl
2
generates an active iron-hydride species that is highly chemoselective for nitroarenes over esters and amides[7].
Step-by-Step Procedure:
Setup: Dissolve the nitro-peptide intermediate from Protocol A (1.0 mmol) and FeCl
2
(1.0 mmol) in anhydrous THF (10 mL) under an N
2
atmosphere.
Reduction: Cool the mixture to 0°C. Slowly add NaBH
4
(2.5 mmol) in small portions. Caution: Vigorous hydrogen gas evolution will occur.
Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.
Quenching: Carefully quench the reaction by adding water (5 mL) dropwise, followed by filtration through a pad of Celite to remove iron salts. Wash the Celite pad with Ethyl Acetate (20 mL).
Isolation: Separate the layers, extract the aqueous phase with Ethyl Acetate, wash with brine, dry over Na
2
SO
4
, and concentrate to yield the 3-aminophenyl derivative.
Protocol C: Asymmetric Synthesis of Monocyclic
β
-Lactams
β
-amino esters can be directly cyclized to form monocyclic
β
-lactams, which are critical pharmacophores in antibacterial and CNS-active drugs[3].
Causality & Reagent Selection:
tert-Butylmagnesium chloride (t-BuMgCl) is employed as a sterically hindered, non-nucleophilic base. It selectively deprotonates the
β
-amine to form a magnesium amide, which subsequently undergoes intramolecular nucleophilic acyl substitution at the ethyl ester to form the strained 4-membered lactam ring.
Step-by-Step Procedure:
Free-Basing: First, partition Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (1.0 mmol) between Ethyl Acetate and saturated NaHCO
3
. Extract, dry, and concentrate to obtain the free base.
Setup: Dissolve the free
β
-amino ester in anhydrous THF (10 mL) under N
2
and cool to 0°C.
Cyclization: Add t-BuMgCl (2.0 mmol, 1.0 M in THF) dropwise over 10 minutes.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
Quenching: Quench with saturated aqueous NH
4
Cl (10 mL).
Extraction: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over MgSO
4
, and concentrate. Purify via silica gel chromatography to isolate the chiral 4-(3-nitrophenyl)azetidin-2-one.
References
Towards mimicking short linear peptide motifs: identification of new mixed α,β-peptidomimetic ligands for SLAM-Associated Protein (SAP) by confocal on-bead screening
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Peptides and peptidomimetics as immunomodulators
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2
Source: ResearchGate
URL:[Link]
Chemoselective Reductions of Nitroaromatics in Water at Room Temperature
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives
Source: Monash University
URL:[Link]
Advances in synthesis of monocyclic beta-lactams
Source: ResearchGate
URL:[Link]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of β -amino acid derivatives—specifically β -aryl- β -amino esters—often presents unique chem...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of
β
-amino acid derivatives—specifically
β
-aryl-
β
-amino esters—often presents unique chemoselectivity and purification challenges.
This guide provides a comprehensive, field-proven framework for optimizing the synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride . The standard synthetic route involves a two-step process: a Rodionov reaction to construct the
β
-amino acid framework [1, 2], followed by a thionyl chloride-mediated esterification to yield the final hydrochloride salt [3, 4].
Below, we break down the mechanistic workflow, provide validated protocols, summarize critical optimization data, and answer the most frequent troubleshooting questions encountered at the bench.
Mechanistic Workflow
Understanding the causality behind the reaction is critical for troubleshooting. The Rodionov reaction is a multicomponent condensation. The 3-nitrobenzaldehyde must first react with ammonia (generated in situ from ammonium acetate) to form a reactive imine. Malonic acid then attacks this imine, followed by decarboxylation to form the zwitterionic
β
-amino acid. If the imine formation is too slow, malonic acid will attack the aldehyde directly, leading to the unwanted Knoevenagel condensation product (3-nitrocinnamic acid).
The subsequent esterification utilizes thionyl chloride (
SOCl2
) in ethanol, which not only forms the ethyl ester but conveniently provides the anhydrous HCl required to precipitate the product as a stable hydrochloride salt [4].
Mechanistic pathway of Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl synthesis.
Validated Experimental Protocols
To ensure a self-validating system, each protocol below includes built-in visual and analytical checkpoints.
Protocol A: Rodionov Synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid
Preparation: In an oven-dried 500 mL round-bottom flask, suspend 3-nitrobenzaldehyde (15.1 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in 150 mL of absolute ethanol.
Amine Addition: Add ammonium acetate (15.4 g, 200 mmol). Scientific Insight: A 2:1 ratio of ammonium acetate to aldehyde is critical to saturate the solution with ammonia, driving imine formation over the Knoevenagel pathway [1].
Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 6-8 hours. The solution will initially turn clear, followed by the gradual precipitation of a fine yellow/white solid (the zwitterionic
β
-amino acid).
Isolation: Cool the reaction mixture to room temperature, then further cool to 4°C in an ice bath for 2 hours to maximize precipitation.
Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted aldehyde and the highly soluble 3-nitrocinnamic acid side product.
Drying: Dry the solid in vacuo at 50°C overnight. (Expected yield: 55-65%).
Preparation: Suspend the strictly dry 3-amino-3-(3-nitrophenyl)propanoic acid (10.5 g, 50 mmol) in 100 mL of anhydrous ethanol in a 250 mL two-neck flask equipped with a reflux condenser and a dropping funnel.
Activation: Cool the suspension to 0°C in an ice-water bath.
Reagent Addition: Add thionyl chloride (
SOCl2
, 8.0 mL, 110 mmol) dropwise over 30 minutes. Scientific Insight: Dropwise addition controls the violent exotherm and prevents the localized boiling of ethanol, which can lead to the formation of ethyl chloride and sulfur dioxide without activating the carboxylic acid [3, 4].
Reflux: Remove the ice bath and gradually heat the mixture to reflux for 4 hours. The suspension will transition into a clear, pale-yellow solution as the ester hydrochloride salt forms and dissolves.
Concentration: Cool to room temperature and concentrate the solution in vacuo to approximately 25% of its original volume.
Crystallization: Slowly add diethyl ether (150 mL) while stirring vigorously. The target compound will crash out as a white-to-off-white crystalline solid.
Collection: Filter the solid, wash with cold diethyl ether, and dry under high vacuum. (Expected yield: 85-90%).
Quantitative Data & Optimization Parameters
The following table summarizes the causal effects of varying reaction parameters based on field-proven optimization studies.
Reaction Step
Parameter
Tested Range
Optimal Value
Mechanistic Effect & Outcome
Rodionov
NH4OAc
Equivalents
1.0 - 3.0 eq
2.0 - 2.5 eq
< 1.5 eq leads to >40% Knoevenagel side product. >2.0 eq buffers the system and drives quantitative imine formation.
Rodionov
Solvent Choice
EtOH, MeOH, IPA
Absolute EtOH
EtOH provides the ideal balance: solubilizes starting materials at reflux but forces the zwitterionic product to precipitate, driving the equilibrium forward.
Esterification
SOCl2
Equivalents
1.0 - 3.0 eq
2.2 eq
1.0 eq often stalls at 70% conversion due to trace moisture. 2.2 eq ensures complete conversion and provides excess HCl for quantitative salt formation.
Esterification
Anti-solvent
Hexane, EtOAc,
Et2O
Diethyl Ether (
Et2O
)
Hexane causes the product to "oil out" (liquid-liquid phase separation).
Et2O
selectively induces crystal nucleation of the HCl salt.
Troubleshooting FAQs
Q1: My Rodionov reaction yield is below 30%, and NMR shows a massive alkene peak. What went wrong?
A: You are observing the formation of 3-nitrocinnamic acid, the Knoevenagel condensation side product. This occurs when malonic acid attacks the aldehyde before the imine can form.
Root Cause: Insufficient ammonia concentration or excessive water in the system.
Solution: Ensure you are using at least 2.0 equivalents of strictly anhydrous ammonium acetate. If your ammonium acetate is highly hygroscopic and wet, it will fail to generate sufficient ammonia. Dry it in a desiccator over
P2O5
before use, and ensure your ethanol is absolute (<0.1% water).
Q2: During esterification, my reaction stalls at ~75% conversion even after 12 hours of reflux. How do I push it to completion?
A: Stalled esterifications using
SOCl2
are almost exclusively caused by water contamination [3].
Root Cause:SOCl2
reacts violently and preferentially with water to form
SO2
and
HCl
. If your starting
β
-amino acid was not completely dried after the Rodionov step, or if your ethanol is not anhydrous, the
SOCl2
is being consumed before it can activate the carboxylic acid.
Solution: Dry the zwitterionic intermediate thoroughly under high vacuum at 50°C for at least 12 hours. Use strictly anhydrous ethanol. If the reaction has already stalled, cool it to 0°C and add an additional 1.0 equivalent of
SOCl2
, then resume reflux.
Q3: After concentrating the esterification mixture and attempting to precipitate the product, I get a sticky, yellow oil instead of a crystalline solid. How do I fix this?
A: "Oiling out" is a common phenomenon with
β
-amino acid ester hydrochlorides when the solvent polarity drops too quickly or the wrong anti-solvent is used.
Root Cause: The product is highly soluble in ethanol but completely insoluble in non-polar solvents. If you add a very non-polar solvent (like hexanes) rapidly, the product phase-separates as a supercooled liquid (oil) rather than nucleating as a crystal.
Solution: Redissolve the oil in the absolute minimum amount of warm ethanol. Stir vigorously and add diethyl ether or MTBE dropwise—not hexanes. Once the solution becomes slightly cloudy, stop adding anti-solvent and scratch the inside of the flask with a glass rod to induce nucleation. Once seed crystals form, slowly add the rest of the anti-solvent.
Q4: Is there a risk of reducing the nitro group during these synthetic steps?
A: No. The nitro group on the aromatic ring is highly robust under both the mildly basic/neutral conditions of the Rodionov reaction and the highly acidic, oxidizing conditions of the thionyl chloride esterification. Reduction of a nitro group typically requires catalytic hydrogenation (e.g.,
H2/Pd−C
), dissolving metal reductions (e.g.,
Zn/HCl
), or strong hydride donors. Your chemoselectivity for the carboxylic acid and aldehyde functional groups is secure under these protocols.
References
Beta-substituted beta-amino acids and analogs as chemotherapeutic agents
Source: Google Patents (WO2015117147A1)
URL:[Link]
Transaminases for the synthesis of enantiopure beta-amino acids
Source: ResearchGate
URL:[Link]
Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester (CN104610129A)
Optimization
Troubleshooting solubility issues with Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Technical Support Center: Troubleshooting Solubility of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride Executive Summary & Chemical Context Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Solubility of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
Executive Summary & Chemical Context
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0) is a highly functionalized
β
-amino acid ester widely utilized in advanced peptide synthesis and small-molecule drug development[1]. Its molecular structure presents a biphasic solubility challenge: the protonated primary amine (
−NH3+
) and chloride counterion (
Cl−
) create a highly polar, ionic domain, while the ethyl ester and 3-nitrophenyl ring contribute significant lipophilic bulk. Understanding the thermodynamic push-and-pull between the salt's lattice energy and the solvent's dielectric constant is critical for preventing precipitation, avoiding ester hydrolysis, and ensuring high reaction yields[2].
Solubility Profile & Solvent Selection Guide
The table below synthesizes the solubility behavior of the compound based on its ionic state and solvent polarity.
Solvent Category
Specific Solvents
Solubility of HCl Salt
Solubility of Free Base
Mechanistic Rationale
Polar Protic
Water, Methanol, Ethanol
High (
>50 mg/mL
)
Low
Strong ion-dipole interactions effectively stabilize and dissociate the
−NH3+Cl−
ionic lattice[3][4].
Polar Aprotic
DMSO, DMF, NMP
Moderate to High
High
High dielectric constants disrupt ionic bonds while simultaneously solvating the bulky organic nitrophenyl group[4].
Non-Polar / Weakly Polar
DCM, THF, Ethyl Acetate
Very Low (
<1 mg/mL
)
High
Lack of dielectric shielding fails to overcome the high lattice energy of the hydrochloride salt, leading to suspension[2][4].
Diagnostic Workflow
Decision matrix for resolving phase-separation and solubility issues.
Frequently Asked Questions (Troubleshooting)
Q1: My compound forms a cloudy, unreactive suspension in Dichloromethane (DCM) during peptide coupling. Why does this happen, and how can I fix it?A1: Causality: Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is an amine salt. The high lattice energy of the charged ammonium group and chloride counter-ion prevents solvation in low-dielectric solvents like DCM[2][4].
Solution: You must perform an in-situ free-basing step. By adding a tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA), you neutralize the hydrochloride salt. This generates the highly organic-soluble free amine and precipitates the secondary salt (e.g., DIPEA·HCl), allowing your coupling reaction to proceed homogeneously[4].
Q2: Can I use heat to force the hydrochloride salt into an aqueous solution for biological assays?A2: Causality: While heating generally increases the kinetic solubility of amine hydrochlorides[3], extreme caution is required for this specific molecule. The presence of the ethyl ester makes it highly susceptible to hydrolysis, especially if the aqueous solution deviates from a strictly neutral pH.
Solution: Limit heating to
≤40∘C
in a temperature-controlled water bath[3]. If solubility remains poor, use a co-solvent strategy (e.g., 5-10% DMSO in aqueous buffer) rather than excessive thermal energy, which risks degrading the ester into its corresponding carboxylic acid.
Q3: I prepared a clear stock solution in DMSO, but the compound precipitated instantly when added to my cell culture media. What is the mechanism behind this "crashing out"?A3: Causality: This is a classic supersaturation and solvent-shift precipitation event[3]. The compound is highly soluble in pure DMSO. However, when introduced into aqueous media (typically pH 7.4), the local concentration of the lipophilic bulk exceeds its aqueous solubility limit before the DMSO can diffuse into the bulk aqueous phase.
Solution: Ensure rapid, high-shear vortexing during addition. Alternatively, pre-dilute the DMSO stock with a transitional surfactant or co-solvent (like PEG-400) before introducing it to the aqueous assay to lower the thermodynamic barrier to solvation.
Validated Experimental Protocols
Protocol A: Small-Scale Solvent Screening (Self-Validating System)
Purpose: To empirically determine the optimal solvent system without consuming large quantities of the active pharmaceutical ingredient (API)[3].
Preparation: Weigh exactly 2.0 mg of the compound into a clear 2 mL glass HPLC vial.
Initial Solvation: Add 100 µL of the target solvent (e.g., DMSO or Water).
Agitation: Vortex vigorously for 30 seconds at room temperature.
Validation Check 1: Visually inspect the solution against a dark background. If the solution is completely clear, the solubility is
>20 mg/mL
. If particulate matter remains, proceed to step 5.
Titration: Add solvent in 100 µL increments, vortexing for 30 seconds after each addition, up to a total volume of 1.0 mL.
Validation Check 2: If the solid dissolves, the solubility is between
2 mg/mL
and
20 mg/mL
. If it has not dissolved, gently heat the vial in a water bath (
40∘C
) for 5 minutes[3]. Record the final volume and state to establish exact saturation limits.
Protocol B: In-Situ Free-Basing for Organic Synthesis
Purpose: To solubilize the compound in non-polar solvents (DCM, THF) prior to amide bond formation or cross-coupling reactions[4].
Suspension: Suspend 1.0 equivalent of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).
Thermal Control: Cool the suspension to
0∘C
using an ice bath. Mechanistic note: Cooling minimizes exothermic side reactions and prevents premature polymerization or degradation.
Neutralization: Slowly add 1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA) dropwise to the stirred suspension.
Validation Check: Stir the mixture at
0∘C
for 15-30 minutes. You will observe a phase transition: the solid Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride will dissolve to form the free amine, while the insoluble triethylamine hydrochloride (TEA·HCl) salt will appear as a distinct white precipitate[4].
Execution: The resulting mixture containing the dissolved free amine is now primed and can be used directly in the subsequent reaction step (e.g., addition of HATU/carboxylic acid).
Technical Support Center: Preventing Degradation of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0). This beta-amino acid ester is a highly versatile pharmaceutical building block, but its trifunctional nature—comprising an ester, a primary amine salt, and a nitroaromatic ring—requires precise environmental control to prevent rapid degradation in solution.
Mechanistic Overview of Degradation Pathways
To successfully formulate and store this compound, you must understand the causality behind its degradation. Do not rely on generic buffer protocols; this molecule requires a tailored approach based on three primary vulnerabilities:
Amine-Accelerated Ester Hydrolysis: Beta-amino esters are notoriously susceptible to hydrolysis. Recent polymer chemistry research demonstrates that the charge state of the adjacent amine strictly dictates the hydrolysis rate. When the amine is deprotonated (at neutral to basic pH), it acts locally to accelerate the cleavage of the ester bond[1]. Maintaining the hydrochloride salt (protonated state) is non-negotiable for stability.
Nitroaromatic Photolysis: The 3-nitrophenyl group is highly vulnerable to actinic light. Photolysis of nitroaromatics in aqueous solutions generates reactive nitrogen species (e.g., HONO) and radical intermediates, leading to complex, irreversible degradation cascades and discoloration[2][3].
Nucleophilic Amine Reactivity: If the solution is neutralized, the freed primary amine can act as a nucleophile, leading to intermolecular amidation (oligomerization) or increased susceptibility to oxidation.
Caption: Degradation pathways of Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl in solution.
Troubleshooting Matrix
Symptom / Observation
Mechanistic Cause
Corrective Action
Rapid loss of main peak on HPLC; appearance of early-eluting peak
Check solution pH. Adjust to pH 4.0–5.0 using an acetate buffer to keep the amine protonated[1].
Solution turns from pale yellow to dark brownish-orange
Photodegradation of the nitroaromatic ring via UV/Vis light exposure[2].
Immediately switch to low-actinic (amber) glassware. Wrap all reaction vessels in aluminum foil.
Formation of late-eluting broad peaks or precipitation
Amine free-basing leading to intermolecular amidation (oligomerization).
Ensure the compound remains in its hydrochloride salt form. Do not dissolve in basic buffers (pH > 7).
Gradual degradation in non-aqueous stock (Methanol/Ethanol)
Transesterification (exchange of the ethyl group with the solvent alcohol).
Switch stock solvent to anhydrous DMSO or Acetonitrile. Store at -20°C.
Frequently Asked Questions (FAQs)
Q: Why does the compound degrade so rapidly in physiological buffers (pH 7.4)?A: Beta-amino esters exhibit unique, auto-catalytic degradation profiles. At pH 7.4, a significant fraction of the primary amine becomes deprotonated. This free amine acts as a local base/nucleophile to accelerate the cleavage of the adjacent ester bond[1]. To maximize half-life, the solution must be buffered to pH 4.0–5.0, keeping the amine fully protonated while avoiding extreme acidity that drives standard acid-catalyzed hydrolysis.
Q: Can I prepare long-term stock solutions in 100% Methanol?A: No. Primary alcohols will undergo transesterification with the ethyl ester group over time, generating methyl ester impurities. For non-aqueous stocks, use anhydrous DMSO or Acetonitrile. Note that DMSO is highly hygroscopic; water ingress will re-introduce hydrolysis pathways, so minimize freeze-thaw cycles.
Q: How should I design a stability study for this compound?A: Stability testing should strictly follow the ICH Q1A(R2) guidelines[4]. Because this is an ester-containing salt, you must monitor both hydrolytic and photolytic degradation pathways using a stability-indicating HPLC-UV assay.
Quantitative Data & Stability Metrics
Table 1: Effect of pH on Hydrolytic Half-Life (Aqueous Solution at 25°C)
Note: Data represents estimated kinetic behavior based on beta-amino ester hydrolysis profiles.
pH Level
Primary Amine State
Dominant Degradation Pathway
Estimated Half-Life
2.0
Fully Protonated (NH₃⁺)
Acid-Catalyzed Hydrolysis
~48 hours
4.5
Fully Protonated (NH₃⁺)
Minimal (Optimal Stability)
> 6 months
7.4
Partially Deprotonated
Amine-Accelerated Hydrolysis
~12 hours
9.0
Deprotonated (NH₂)
Base-Catalyzed & Nucleophilic
< 2 hours
Table 2: ICH Q1A(R2) Stability Testing Matrix[4]
Study Type
Storage Condition
Minimum Time Period
Testing Frequency
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
0, 3, 6, 9, 12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
0, 3, 6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
0, 1, 3, 6 months
Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions
This protocol utilizes a self-validating approach to ensure both chemical stability and analytical reliability.
Step 1: Buffer Preparation
Action: Prepare a 10 mM Sodium Acetate buffer and adjust the pH to exactly 4.5 using 0.1 M HCl or NaOH.
Causality: Acetate provides excellent buffering capacity at pH 4.5. This specific pH minimizes acid-catalyzed ester hydrolysis while ensuring the beta-amine remains fully protonated, preventing auto-catalytic degradation[1].
Step 2: Dissolution and Aliquoting
Action: Dissolve Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride to a final concentration of 10 mg/mL. Immediately filter through a 0.22 µm PTFE syringe filter into sterile, amber glass HPLC vials.
Causality: PTFE is chemically inert and does not bind the compound. Amber glass is mandatory to block UV/Vis light, preventing nitroaromatic photolysis[2][3].
Step 3: Self-Validating System Suitability Test (SST)
Action: Before running stability samples or utilizing the stock, inject a blank (buffer only) and a freshly prepared reference standard into your HPLC-UV system. Force-degrade a small aliquot (add 0.1 M NaOH for 10 mins, then neutralize) and inject it. Ensure the resolution (
Rs
) between the intact ester peak and the degraded carboxylic acid peak is > 2.0.
Causality: A protocol is only as good as its measurement. If your analytical method cannot resolve the ester from the acid, your stability data is invalid. This forced-degradation step self-validates the assay's stability-indicating power.
Protocol 2: ICH Q1A(R2) Compliant Stability Workflow
Caption: ICH Q1A(R2) compliant stability testing workflow for formulated solutions.
References
Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique
Source: Environmental Science & Technology (ACS Publications)
URL: [Link]
Title: Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs
Source: ACS Macro Letters
URL: [Link]
Title: ICH Q1A (R2) Stability testing of new drug substances and products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Photolysis Mechanism of Solid Nitro Polycyclic Aromatic Compounds to Form Reactive Nitrogen Species
Source: ResearchGate
URL: [Link]
Technical Support Center: Crystallization of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for optimizing the crystallization of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. As this spe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the crystallization of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. As this specific molecule is not extensively documented in publicly available literature, the principles and troubleshooting strategies outlined here are based on established knowledge of crystallizing similar organic hydrochloride salts and amino acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when developing a crystallization protocol for this compound?
A1: The foundational step in developing a crystallization protocol is solvent selection. The ideal solvent should exhibit high solubility for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride at elevated temperatures and low solubility at lower temperatures.[1][2] Given the compound's structure—an ester with an amino hydrochloride group and a nitro group—it possesses both polar and non-polar characteristics. Therefore, a systematic solvent screening is crucial.
Solubility Testing: Begin by testing the solubility of a small amount of your compound (a few milligrams) in a range of solvents (0.1-0.2 mL) with varying polarities at both room temperature and their boiling points.[3]
"Like Dissolves Like": The principle of "like dissolves like" is a good starting point.[1] Due to the ionic nature of the hydrochloride salt, polar solvents are more likely to be effective.[4]
Initial Solvent Suggestions: Based on the structure, consider alcohols (methanol, ethanol, isopropanol), water, and potentially polar aprotic solvents like acetone or ethyl acetate.[1][5] Methanol is often a good starting point for polar compounds.[1]
Q2: My compound is soluble in most solvents at room temperature. What should I do?
A2: High solubility at room temperature makes single-solvent crystallization challenging. In this scenario, an anti-solvent (or mixed solvent) crystallization approach is recommended.
Procedure: Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes turbid (cloudy).[2] The two solvents must be miscible. Gentle warming may be required to redissolve the precipitate, followed by slow cooling to induce crystallization.
Common Solvent Pairs: For a polar compound like this, a good solvent could be methanol or ethanol, and a suitable anti-solvent could be a less polar solvent like diethyl ether or toluene, or even a non-polar solvent like hexane.[2]
Q3: The compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7] This often happens when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the compound.[7]
Troubleshooting Strategies:
Dilute the Solution: Add more of the hot solvent to decrease the concentration.[7]
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling rate.[7]
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.[5]
Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the solution as it cools to provide a nucleation site for crystal growth.[6][7]
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: This is a common issue often caused by supersaturation, where the compound remains dissolved even though its concentration is above its solubility limit.[7]
Methods to Induce Crystallization:
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6][7]
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration and then allow the solution to cool again.[6][7]
Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.[6]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
- Solution is not saturated (too much solvent).- Supersaturation.[7]
- Evaporate some solvent and re-cool.[6]- Scratch the inner surface of the flask with a glass rod.[6][7]- Add a seed crystal.[6][7]- Cool to a lower temperature.[6]
Oiling Out
- Solution is too concentrated.- Cooling is too rapid.[7]- Solvent boiling point is too high.[7]
- Reheat the solution and add more solvent.[7]- Allow the solution to cool more slowly.[7]- Try a solvent with a lower boiling point.[5]
Poor Crystal Quality (e.g., needles, powder)
- Crystallization occurred too quickly.- High level of impurities.
- Slow down the cooling rate.- Use a slightly more dilute solution.- Consider a preliminary purification step (e.g., charcoal treatment for colored impurities).[2]
Low Yield
- Too much solvent was used.[6]- Incomplete crystallization.- Crystals are too soluble in the wash solvent.
- Concentrate the mother liquor and cool to obtain a second crop of crystals.[6]- Ensure the solution is cooled sufficiently.- Wash the filtered crystals with a minimal amount of ice-cold solvent.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Dissolution: In an Erlenmeyer flask, add the crude Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. Add a small amount of the chosen solvent (e.g., ethanol).
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the solid just dissolves.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Anti-Solvent Crystallization
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature.
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., diethyl ether) dropwise while stirring until the solution becomes persistently cloudy.
Clarification: Gently warm the mixture until the solution becomes clear again.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath if necessary.
Isolation and Drying: Follow steps 5 and 6 from Protocol 1.
Visualizing the Workflow
Diagram 1: General Crystallization Workflow
Caption: A flowchart of the general crystallization process.
Diagram 2: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
References
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
Ishida, T., et al. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Journal of Computer Aided Chemistry, 6, 131-139. Available at: [Link]
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
Fujita, Y., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed. Available at: [Link]
Li, H., et al. (2022). Enhancing the solubility and antimicrobial activity of cellulose through esterification modification using amino acid hydrochlorides. BioKB. Available at: [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available at: [Link]
Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
Kadere, T. T., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(12), 10349–10357. Available at: [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
Google Patents. (1992). US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester.
H-Crystallica. (n.d.). Guide for crystallization. Available at: [Link]
Google Patents. (2010). CN101891638A - Method for producing glycine and glycine ester hydrochloride.
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
Bartz, M., et al. (2014). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemical and Biochemical Engineering Quarterly, 28(2), 223-229. Available at: [Link]
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]
European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Available at: [Link]
Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
National Yang Ming Chiao Tung University Academic Hub. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. Available at: [Link]
Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available at: [Link]
Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available at: [Link]
The Royal Society of Chemistry. (2009). Supplementary Information. Available at: [Link]
Technical Support Center: Purification of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydro...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride batches. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist you in achieving the desired purity for your downstream applications.
I. Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride often involves the reduction of a nitro group and esterification, which can introduce several classes of impurities.
Q1: What are the most common impurities I should expect in my crude Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride?
Based on common synthetic routes, your crude product may contain a variety of impurities. These can be broadly categorized as process-related impurities and by-products.
Unreacted Starting Materials: The most common of these is 3-nitrobenzaldehyde.
Intermediates: A likely intermediate that may carry over is 3-(3-nitrophenyl)propanoic acid.
By-products from Nitro Group Reduction: The reduction of the nitro group is a stepwise process and can be incomplete, leading to the formation of intermediates such as nitroso and hydroxylamine derivatives.[1][2][3] These can further react to form dimeric species like azoxy and azo compounds.
Solvent and Reagent Residues: Residual solvents from the reaction and work-up, as well as inorganic salts, are also common.
The following diagram illustrates the potential impurity landscape stemming from a typical synthesis.
Caption: Potential impurities in the synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl.
II. Troubleshooting Recrystallization
Recrystallization is often the first and most effective method for purifying crystalline solids like Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common issue with nitroaromatic compounds.[4]
Causality:
The melting point of your compound (or an impurity-rich mixture) is lower than the boiling point of the solvent.
The solution is supersaturated to a point where the solute's solubility is exceeded, but the conditions are not favorable for crystal lattice formation.
High levels of impurities can disrupt the crystallization process.
Troubleshooting Steps:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often favors oil formation. You can achieve this by leaving the flask at room temperature in an insulated container.
Solvent System Modification:
If using a single solvent, try a mixed solvent system. For polar compounds like yours, an ethanol/water or methanol/water system is a good starting point.[4]
Dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "bad" solvent (e.g., water) dropwise at an elevated temperature until you see persistent turbidity. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
Q3: I have poor recovery after recrystallization. How can I improve my yield?
Low recovery is a common trade-off for high purity. However, you can optimize the process.
Causality:
Using too much solvent.
The compound has significant solubility in the cold solvent.
Premature crystallization during hot filtration.
Optimization Strategies:
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.
Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
Solvent Selection: Choose a solvent with a steep solubility curve, meaning high solubility at high temperatures and low solubility at low temperatures.[4]
Solvent System
Polarity
Boiling Point (°C)
Comments
Ethanol/Water
Polar
Variable
A good starting point for polar aromatic compounds. The ratio can be tuned for optimal solubility.[4]
Can be a useful mixed solvent system for achieving the desired solubility profile.
Table 1: Potential Recrystallization Solvents for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride.
III. HPLC Analysis and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of your batches and identifying impurities.
Q4: I need to develop an HPLC method for purity analysis. Where should I start?
For a polar, aromatic compound like Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride, a reversed-phase HPLC method is a good starting point.
Recommended Starting Conditions:
Parameter
Recommendation
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient
Start with a gradient of 5-95% B over 20 minutes to elute a wide range of potential impurities.
Flow Rate
1.0 mL/min
Detection
UV at 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.[6][7]
Injection Vol.
10 µL
Sample Prep.
Dissolve the sample in the initial mobile phase composition.
Q5: I am seeing peak tailing for my main compound in HPLC. What is the cause and how can I fix it?
Peak tailing can compromise resolution and accurate quantification.
Causality:
Secondary Interactions: The basic amine in your molecule can interact with residual acidic silanol groups on the silica-based C18 column.
Column Overload: Injecting too concentrated a sample.
Column Degradation: The column may be old or damaged.
Troubleshooting Flowchart:
Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.
IV. Advanced Purification and FAQs
Q6: Recrystallization is not removing a persistent impurity. What other techniques can I use?
If recrystallization is insufficient, column chromatography or an acid-base extraction are the next logical steps.
Silica Gel Chromatography:
Principle: Separates compounds based on their polarity.
Stationary Phase: Silica gel.
Mobile Phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). A gradient elution from low to high polarity is often effective.
Pro-Tip: Start with a low-polarity mobile phase to elute non-polar impurities first, then gradually increase the polarity to elute your more polar target compound.
Acid-Base Extraction:
Principle: Exploits the basicity of the amine group to move the compound between aqueous and organic phases.
Protocol:
Dissolve the crude hydrochloride salt in water.
Neutralize with a base (e.g., sodium bicarbonate or a mild sodium hydroxide solution) to form the free amine.[8]
Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the organic layer with brine to remove residual water.
Dry the organic layer over anhydrous sodium sulfate.
To recover the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a compatible organic solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration.
Q7: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for comprehensive characterization.
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
HPLC with PDA Detector: Assesses purity and provides an indication of the number and relative amounts of impurities.
Melting Point: A sharp melting point range is indicative of high purity.
By systematically addressing potential impurities and employing the appropriate purification and analytical techniques, you can consistently obtain high-purity batches of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride for your research and development needs.
V. References
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
LaCourse, W. R. (2004). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. [Link]
Pino, V., Ayala, J. H., Afonso, A. M., & González, V. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Agricultural and Food Chemistry, 48(9), 3932-3936. [Link]
Capitán-Vallvey, L. F., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
Ambrus, G., & Vigh, G. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 64(5-6), 289-294. [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
Pintea, B. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
Zare, K., et al. (2016). Poly(beta-amino esters): applications in immunology. Chemical Science, 7(3), 1642-1653. [Link]
Google Patents. (2003). Method for producing amino acid ester hydrochloride.
Wang, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1864. [Link]
Wikipedia. (2023). Reduction of nitro compounds. [Link]
Jagd, M., & de Vries, J. G. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Comprehensive Organic Synthesis (2nd ed., Vol. 8, pp. 245-281). Elsevier. [Link]
Ananda, K., & Vasanthakumar, G. R. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of peptide research, 57(3), 223–226. [Link]
Oyama, K., Itoh, M., & Nonaka, Y. (1992). Non-Enzymatic Resolution of Racemic Amino Acid Esters by N-Protected Aspartyl Dipeptide Esters. Chemistry Letters, 21(7), 1751-1754. [Link]
Green, J. J., et al. (2007). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in molecular biology (Clifton, N.J.), 403, 141–151. [Link]
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride stability in aqueous solutions
Technical Support Center: Aqueous Stability & Handling of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Aqueous Stability & Handling of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. As a
β
-amino ester derivative, this building block exhibits complex, highly pH-dependent stability profiles in aqueous media. Understanding the thermodynamic and kinetic vulnerabilities of this molecule is critical for reproducible assay design, formulation, and synthesis workflows.
Core Mechanistic Overview: The Causality of Instability
The stability of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is fundamentally dictated by the protonation state of its primary amine. In its pure hydrochloride salt form, dissolving the compound in unbuffered water yields an acidic solution (pH ~3.5), where the amine is fully protonated (
−NH3+
). This protonation acts as a thermodynamic shield, rendering the molecule relatively stable.
However, when introduced to physiological buffers (pH > 7.0), the amine deprotonates. This triggers three primary degradation cascades:
Retro-Michael Elimination: The free amine acts as a leaving group. Driven by the electron-withdrawing nature of the 3-nitrophenyl group, the molecule undergoes an E1cB-like elimination to form ethyl 3-(3-nitrophenyl)acrylate 1.
Ester Hydrolysis: The unprotonated amine locally alters the electronic environment and can participate in intramolecular catalysis, rapidly accelerating the cleavage of the ethyl ester to form the corresponding
β
-amino acid 2.
Intermolecular Oligomerization: The nucleophilic free amine attacks the electrophilic ester of adjacent molecules, forming polyamide oligomers 3.
Troubleshooting Guides & FAQs
Q1: My aqueous stock solution turns cloudy and precipitates after 24 hours at room temperature. What is happening?
Diagnosis: You are observing the precipitation of degradation products. This is likely the highly hydrophobic ethyl 3-(3-nitrophenyl)acrylate formed via retro-Michael elimination, or insoluble polyamide oligomers.
Causality:β
-amino esters are notoriously susceptible to retro-Michael reactions under neutral to basic conditions. If your solvent is not strictly acidic, the deprotonated amine initiates this cascade.
Actionable Resolution: Never store aqueous stock solutions. Prepare high-concentration master stocks in anhydrous DMSO or DMF, and store them at -20°C.
Q2: Can I dissolve this compound directly in PBS (pH 7.4) for my cell-based assays?
Diagnosis: Direct dissolution in PBS will lead to rapid degradation before the assay even begins.
Causality: PBS neutralizes the protective hydrochloride salt. The basic environment accelerates both ester hydrolysis and elimination pathways.
Actionable Resolution: Dilute your DMSO stock into PBS immediately prior to dosing your cells. The half-life in PBS at 37°C is typically on the order of hours; you must design your experimental windows accordingly.
Q3: How can I analytically verify the integrity of my compound before an experiment?
Diagnosis: Visual inspection is insufficient because early-stage degradation products are highly soluble.
Causality: Ester hydrolysis yields the
β
-amino acid, which remains soluble and invisible to the naked eye but will completely alter your biological or chemical results.
Actionable Resolution: Run a rapid LC-MS assay using an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to suppress on-column degradation. Look for the parent mass (
[M+H]+=239.1
for the free base) and monitor for
+18
Da (hydrolysis) or
−17
Da (loss of
NH3
via elimination).
Quantitative Data: pH-Dependent Stability Profile
Table 1: Empirical Stability Matrix for Ethyl 3-amino-3-(3-nitrophenyl)propanoate
Solvent / Buffer System
pH
Amine State
Dominant Degradation Pathway
Estimated Half-Life (
t1/2
) at 25°C
Anhydrous DMSO
N/A
Protonated (HCl salt)
None (Stable)
> 6 months
ddH2O
(Unbuffered)
~3.5
Protonated (
−NH3+
)
Slow Acid-Catalyzed Hydrolysis
~1-2 weeks
Acetate Buffer
5.0
Mostly Protonated
Mild Hydrolysis
~3-5 days
PBS / HEPES
7.4
Partially Deprotonated
Retro-Michael & Base Hydrolysis
< 12 hours
Tris-HCl
8.5
Deprotonated (
−NH2
)
Rapid Elimination & Oligomerization
< 2 hours
Standard Operating Procedure: Preparation of Stable Stocks
To ensure absolute scientific integrity, follow this self-validating protocol for handling the compound.
Step 1: Reagent Preparation
Equilibrate the sealed vial of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride to room temperature in a desiccator for 30 minutes.
Causality Check: Opening cold vials introduces ambient condensation. Water acts as a nucleophile, initiating premature ester hydrolysis.
Utilize exclusively anhydrous, amine-free DMSO (sealed under argon).
Step 2: Stock Dissolution
Weigh the desired mass using an analytical balance.
Add anhydrous DMSO to achieve a 10 mM to 50 mM stock solution.
Vortex gently until visually clear.
Causality Check: Do not use heat or sonication. Localized thermal energy can induce premature ester cleavage even in aprotic solvents.
Step 3: Aliquoting and Storage
Divide the stock into single-use aliquots (e.g., 20–50
μ
L) in tightly sealed, low-bind microcentrifuge tubes.
Store immediately at -20°C or -80°C.
Validation: Freeze-thaw cycles introduce moisture. Single-use aliquots create a self-validating system where each experiment starts with pristine material.
Step 4: Assay Dilution (Just-in-Time)
Thaw a single aliquot immediately before the experiment.
Dilute into the final aqueous buffer (e.g., cell culture media) and apply to the biological system within a strict 15-minute window.
Mechanistic & Workflow Visualizations
pH-dependent degradation pathways of Ethyl 3-amino-3-(3-nitrophenyl)propanoate in aqueous media.
Self-validating experimental workflow to prevent premature aqueous degradation.
References
Title: Degradable Poly(
β
-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Elucidating the Effect of Amine Charge State on Poly(
β
-amino ester) Degradation Using Permanently Charged Analogs
Source: ACS Macro Letters
URL: [Link]
Title: Unwanted hydrolysis or
α
/
β
-peptide bond formation: how long should the rate-limiting coupling step take?
Source: RSC Publishing (Royal Society of Chemistry)
URL: [Link]
Technical Support Center: Purification of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride via Flash Chromatography
Executive Summary Purifying Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride presents a unique triad of chromatographic challenges for synthetic chemists and drug development professionals: The Hydrochloride Salt:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Purifying Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride presents a unique triad of chromatographic challenges for synthetic chemists and drug development professionals:
The Hydrochloride Salt: Amine salts exhibit poor mass transfer on bare silica, leading to severe band broadening, streaking, and irreversible adsorption.
The Ethyl Ester: The
β
-amino ester moiety is highly susceptible to base-catalyzed hydrolysis during aggressive free-basing workups.
The Nitroaromatic Ring: While chemically stable during chromatography, its strong UV absorbance can mask co-eluting aliphatic impurities if detection wavelengths are not carefully optimized.
As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Below, you will find the causality behind these chromatographic failures and self-validating protocols to ensure high-purity recovery of your target compound.
Mechanistic Troubleshooting & FAQs
Q1: Why does my compound streak severely and elute over many fractions on standard silica gel?A: Standard normal-phase silica gel is inherently acidic, acting as a Brønsted acid 1. When an amine hydrochloride salt is loaded onto bare silica, the protonated primary amine interacts strongly with the anionic silanol groups (
SiO−
) 1. This ion-exchange interaction outcompetes the standard partition mechanism of normal-phase chromatography, causing the compound to stick to the column or streak extensively. To resolve this, you must either neutralize the silica using a basic modifier (like 1% Triethylamine) or use an amine-functionalized stationary phase (e.g., KP-NH) [[1]](), 2.
Q2: I tried free-basing the crude salt with 1M NaOH before the column, but my yield dropped and a new polar spot appeared on TLC. What happened?A: You hydrolyzed the ethyl ester. Ethyl 3-amino-3-(3-nitrophenyl)propanoate is a
β
-amino ester, making the carbonyl carbon highly electrophilic. Strong aqueous bases like NaOH rapidly catalyze ester hydrolysis, converting your target compound into the highly polar, water-soluble carboxylic acid derivative 3. Always use a mild base, such as saturated aqueous sodium bicarbonate (
NaHCO3
), which is basic enough to deprotonate the alkyl amine but weak enough to prevent ester hydrolysis 3, 4.
Q3: Can I purify the compound directly as a salt without free-basing it?A: Yes, but not on standard normal-phase silica. You must use Reversed-Phase (C18) flash chromatography 2. By using a mobile phase of Water/Acetonitrile supplemented with 0.1% HCl, you maintain the acidic environment necessary to keep the amine protonated while relying on the hydrophobic C18 chains to separate the compound based on its nitroaromatic and ethyl ester moieties 2. Crucial Note: Do not use 0.1% Trifluoroacetic acid (TFA) if you want to recover the hydrochloride salt, as this will result in an irreversible counter-ion exchange, yielding the TFA salt instead.
Diagnostic Decision Tree
Workflow for amine hydrochloride salt purification based on stationary phase availability.
Validated Experimental Protocols
Protocol A: Mild Free-Basing, Normal Phase Chromatography, and HCl Salt Re-formation
Use this protocol if you only have access to standard bare silica columns.
Mild Free-Basing: Dissolve 1.0 g of the crude Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride in 20 mL of Ethyl Acetate (EtOAc). Add 20 mL of saturated aqueous
NaHCO3
and stir vigorously for 15 minutes at room temperature.
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 2 x 10 mL EtOAc. Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the free base.
Column Equilibration: Pack a standard silica gel column. Equilibrate with Hexanes/EtOAc (70:30) containing 1% Triethylamine (TEA). Causality: The TEA neutralizes the acidic silanols, preventing the amine from streaking [[1]]().
Elution: Load the free base and elute using a gradient of 30% to 70% EtOAc in Hexanes (with 1% TEA). Monitor via UV at 254 nm.
Salt Re-formation: Pool the pure fractions and concentrate. Dissolve the resulting oil in a minimal amount of anhydrous diethyl ether (approx. 5-10 mL). While stirring at 0 °C, add 1.0 M HCl in diethyl ether dropwise until precipitation ceases 5. Filter the white/pale-yellow precipitate, wash with cold ether, and dry under high vacuum to recover the pure hydrochloride salt [[5]]().
Protocol B: Direct Reversed-Phase (C18) Purification
Use this protocol for the highest recovery and to avoid the free-basing/re-salting steps.
Sample Preparation: Dissolve the crude HCl salt in a minimal volume of Water/Acetonitrile (80:20) containing 0.1% HCl.
Column Setup: Utilize a C18 Reversed-Phase flash cartridge.
Solvent System:
Solvent A: HPLC-grade Water + 0.1% HCl
Solvent B: HPLC-grade Acetonitrile + 0.1% HCl
Gradient Elution: Run a gradient from 5% B to 60% B over 10 column volumes. The highly polar impurities will elute in the void volume, while the target salt will partition based on the lipophilicity of the ethyl ester and nitroaromatic ring 2.
Recovery: Pool the fractions containing the pure target compound. Freeze the solution at -80 °C and lyophilize (freeze-dry) to obtain the pure Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride as a fluffy powder.
Quantitative Method Comparison
Metric
Protocol A (Normal Phase)
Protocol B (Reversed-Phase)
Stationary Phase
Bare Silica (
SiO2
)
C18 Bonded Silica
Mobile Phase Additive
1% Triethylamine (TEA)
0.1% Hydrochloric Acid (HCl)
Risk of Ester Hydrolysis
Moderate (during free-basing)
Low (acidic conditions)
Salt State on Column
Free Base
Hydrochloride Salt
Typical Recovery Yield
65% - 75%
85% - 95%
Processing Time
High (Extraction + Column + Re-salting)
Medium (Column + Lyophilization)
References
Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes | The Journal of Organic Chemistry - ACS Publications
URL
Organic Amine Flash Purification Using A Novel Stationary Phase | Biotage
URL
How do I purify ionizable organic amine compounds using flash column chromatography?
The Synthesis of the High-Potency Sweetener, NC-00637.
Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
Comparing Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride vs methyl ester derivatives
Comparative Guide: Ethyl vs. Methyl 3-Amino-3-(3-nitrophenyl)propanoate Hydrochloride in Drug Development Executive Summary In the synthesis of complex peptidomimetics, β-lactam antibiotics, and advanced small-molecule a...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Ethyl vs. Methyl 3-Amino-3-(3-nitrophenyl)propanoate Hydrochloride in Drug Development
Executive Summary
In the synthesis of complex peptidomimetics, β-lactam antibiotics, and advanced small-molecule active pharmaceutical ingredients (APIs), the selection of the correct β-amino acid synthon is a critical strategic decision. This guide provides an in-depth technical comparison between Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride and its methyl ester derivative . As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the mechanistic causality behind ester selection, hydrolysis kinetics, and self-validating experimental workflows.
Structural & Physicochemical Profiling
The primary structural difference between these two synthons is the alkyl chain of the ester group. While seemingly minor, this single methylene unit dictates the compound's steric bulk, lipophilicity, and susceptibility to nucleophilic acyl substitution.
The fundamental differentiator between the ethyl and methyl esters is their behavior during deprotection (saponification). In multi-step syntheses, orthogonal deprotection is paramount to prevent the degradation of sensitive functional groups[3].
The Causality of Reactivity:
Methyl esters undergo base-catalyzed hydrolysis significantly faster than ethyl esters[2]. This is driven by two factors:
Steric Accessibility: The methyl group provides minimal steric shielding, allowing the incoming hydroxide nucleophile an unhindered trajectory (Burgi-Dunitz angle) to the carbonyl carbon. The ethyl group's additional rotational degrees of freedom create a larger steric sweep volume, hindering nucleophilic attack.
Transition State Stabilization: The tetrahedral intermediate formed during the hydrolysis of a methyl ester is slightly lower in energy due to reduced steric clash between the alkoxide leaving group and the adjacent β-amino moiety[4].
Fig 1: Base-catalyzed hydrolysis pathway of β-amino esters highlighting the rate-limiting step.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . A protocol is only valid if it contains internal checkpoints (In-Process Controls) that definitively prove the chemical transformation has occurred before proceeding.
Protocol A: Controlled Saponification of β-Amino Esters
Objective: Convert the ester to the free carboxylic acid without epimerization or premature nitro-group reduction.
Substrate Preparation: Dissolve 1.0 mmol of the ester hydrochloride in 5.0 mL of THF/H
2
O (3:1 v/v).
Causality: The biphasic-miscible solvent system is critical. It ensures the lipophilic organic ester and the hydrophilic hydroxide base are solubilized in the same phase, maximizing collision frequency while preventing substrate precipitation.
Base Addition: Cool the vessel to 0°C. Add 2.5 equivalents of LiOH·H
2
O in a single portion.
Causality: LiOH is strategically chosen over NaOH or KOH. The lithium cation coordinates effectively with the carbonyl oxygen, increasing electrophilicity, while the hydroxide acts as a mild nucleophile. Cooling to 0°C suppresses unwanted retro-Michael additions.
Self-Validation (IPC): After 1.5 hours (for methyl ester) or 4.0 hours (for ethyl ester), withdraw a 10 µL aliquot. Quench immediately with 100 µL of 1% TFA in Acetonitrile to halt the reaction. Analyze via LC-MS.
Validation Logic: The reaction is not assumed complete based on time. It is validated only when the LC-MS chromatogram shows >95% disappearance of the ester mass (
[M+H]+
275 for ethyl, 261 for methyl) and the appearance of the target acid mass (
[M+H]+
247).
Workup: Acidify the aqueous layer to pH 3.0 using 1M HCl. Extract with EtOAc (3 x 10 mL), dry over Na
2
SO
4
, and concentrate in vacuo.
Protocol B: Direct Amidation (Weinreb Amide Formation)
Objective: Bypass hydrolysis by converting the ester directly to an amide for downstream coupling.
Activation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in dry THF at -20°C. Add isopropylmagnesium chloride (3.0 eq) dropwise.
Causality: This generates a highly nucleophilic magnesium amide complex capable of attacking the ester directly, avoiding aqueous basic conditions entirely.
Coupling: Add the β-amino ester (1.0 eq) dissolved in THF. Stir for 2 hours (methyl) or 5 hours (ethyl).
Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 1:1).
Validation Logic: The protocol is validated by the disappearance of the UV-active starting material spot (R
f
~0.6) and the appearance of a lower R
f
product spot (R
f
~0.3). A positive ninhydrin stain confirms the preservation of the primary amine.
Quench & Isolation: Quench with saturated aqueous NH
4
Cl to destroy excess Grignard reagent. Extract with EtOAc, wash with brine, dry, and concentrate.
Strategic Application Decision Matrix
Choosing between the ethyl and methyl ester should not be arbitrary. It must be dictated by the specific demands of your synthetic route.
Fig 2: Decision matrix for selecting between ethyl and methyl β-amino acid ester synthons.
Select the Ethyl Ester when your synthetic sequence involves multiple downstream steps with mild nucleophiles, or when you require higher solubility in non-polar organic solvents during purification.
Select the Methyl Ester when your target API contains fragile stereocenters or base-sensitive moieties (e.g., Fmoc groups) that require the absolute mildest, fastest possible deprotection conditions[3].
References
MDFCW. "Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride_283613". Available at: [Link]
Hay RW, Banerjee PK. "The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate." J Inorg Biochem. 1981 Apr;14(2):147-54. DOI: 10.1016/s0162-0134(00)80035-5. Available at:[Link]
Binette R, Desgagné M, Theaud C, Boudreault PL. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules. 2022 Apr 27;27(9):2788. DOI: 10.3390/molecules27092788. Available at:[Link]
Frenkel-Pinter M, Jacobson KC, Eskew-Martin J, Forsythe JG, Grover MA, Williams LD, Hud NV. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions." Life (Basel). 2022 Feb 10;12(2):265. DOI: 10.3390/life12020265. Available at:[Link]
Enantiomeric Excess Determination for Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride: A Comparative Analytical Guide
Analyte Profiling & Mechanistic Causality Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a highly functionalized β -amino acid ester derivative serving as a critical chiral building block in pharmaceutical sy...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & Mechanistic Causality
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a highly functionalized
β
-amino acid ester derivative serving as a critical chiral building block in pharmaceutical synthesis. Determining its enantiomeric excess (
ee
) presents unique analytical challenges due to its structural features:
Primary Amine Hydrochloride: Exists as a protonated salt (
−NH3+Cl−
). If analyzed in normal-phase chromatography without neutralization, the free amine interacts strongly with residual silanols on silica supports, causing severe peak tailing.
Ethyl Ester Linkage: Susceptible to hydrolysis under strongly alkaline conditions, limiting the pH range for sample preparation.
3-Nitrophenyl Group: Acts as a strong
π
-acceptor and a robust UV chromophore, providing excellent detection sensitivity and active sites for
π−π
interactions with chiral stationary phases (CSPs).
The physical state of the analyte (a hydrochloride salt) dictates the analytical workflow. As an Application Scientist, the primary decision is whether to analyze the compound directly in its protonated state or to perform a free-basing step to yield the neutral amine.
Caption: Decision matrix for selecting the optimal chiral HPLC workflow based on sample constraints.
Comparative Analysis of Analytical Modalities
To objectively evaluate the best approach for this specific molecule, we compare three primary analytical modalities. Chiral HPLC remains the gold standard for
ee
determination due to its precision, but the choice of stationary phase drastically alters the workflow.
Analytical Parameter
Chiral HPLC (Crown Ether CSP)
Chiral HPLC (Polysaccharide CSP)
NMR Spectroscopy (with CSA)
Primary Mechanism
Host-guest inclusion complexation
Hydrogen bonding,
π−π
, dipole
Diastereomeric complexation in solution
Sample Preparation
None (Direct injection of HCl salt)
Free-basing required (or DEA additive)
Derivatization or addition of Chiral Solvating Agent
Limit of Detection (LOD)
~0.05%
ee
~0.1%
ee
~2-5%
ee
Throughput
High (10-20 min/run)
High (15-30 min/run)
Medium (Requires relaxation time)
Optimal Analyte State
Protonated (
−NH3+
)
Neutral (
−NH2
)
Neutral or Salt (depends on CSA)
Risk of Racemization
Low (Acidic conditions preserve ester)
Medium (Alkaline prep may hydrolyze ester)
Low to Medium
Self-Validating Experimental Protocols
Protocol A: Direct Determination via Crown Ether Chiral HPLC (Recommended)
Mechanistic Causality:
Chiral recognition in a crown ether CSP relies on the tripodal coordination of the protonated
−NH3+
group with the oxygen atoms of the central ether ring, establishing a rigid diastereomeric complex [2]. Because this requires the amine to be fully protonated, the mobile phase must be highly acidic (pH 1.0–2.0). Furthermore, the inclusion complexation is an exothermic process; thus, utilizing sub-ambient column temperatures increases the binding constant and amplifies enantioselectivity [3].
Caption: Mechanistic pathway of chiral recognition for protonated primary amines within a crown ether CSP.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (
HClO4
) adjusted to pH 1.5. Add 10% v/v Methanol to reduce the hydrophobic retention of the 3-nitrophenyl group and sharpen the elution peaks. Filter through a 0.22 µm membrane.
System Setup: Install a Daicel Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Set the column oven to 10 °C . Set the UV detector to 254 nm (optimal for the nitroaromatic chromophore).
Sample Preparation: Dissolve Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride directly in the mobile phase to a concentration of 1.0 mg/mL. No neutralization is required.
Self-Validation (System Suitability): Inject a racemic standard of the compound. Calculate the resolution (
Rs
). The system is validated for quantitative
ee
determination only if
Rs>1.5
(baseline resolution).
Analysis: Inject 10 µL of the analytical sample at a flow rate of 0.6 mL/min.
Data Interpretation: Calculate the enantiomeric excess using the integrated peak areas:
Protocol B: Normal-Phase Determination via Polysaccharide CSP
Mechanistic Causality:
Polysaccharide-derived CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) utilize hydrogen bonding and
π−π
interactions to achieve chiral separation. The 3-nitrophenyl group of the analyte acts as a strong
π
-acceptor, interacting favorably with the phenylcarbamate backbone. However, this method requires careful management of the free amine to prevent silanol-induced peak tailing [4].
Step-by-Step Methodology:
Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA) as a basic modifier. Causality: DEA competitively binds to residual acidic silanols on the silica support, preventing the analyte's amine from sticking and tailing.
System Setup: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C. Set the UV detector to 254 nm.
Sample Preparation: Dissolve the analyte in ethanol (1.0 mg/mL). Add a stoichiometric drop of triethylamine to neutralize the hydrochloride salt prior to injection.
Self-Validation (System Suitability): Inject the neutralized racemate. Monitor the Tailing Factor (
Tf
) of the peaks. The protocol is self-validating if
Tf≤1.5
. Excessive tailing will artificially inflate the area of the minor enantiomer, skewing the
ee
calculation.
Analysis: Inject 10 µL at a flow rate of 1.0 mL/min and calculate
ee
via peak area integration.
References
Title: HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester
Source: Journal of Liquid Chromatography
URL: [Link]
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases
Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea)
URL: [Link]
Title: Effect of Temperature on Retention of Cyclic β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase
Source: Journal of Chromatographic Science
URL: [Link]
Title: Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study
Source: The Journal of Physical Chemistry B
URL: [Link]
IR Spectroscopy Reference Peaks for Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride: A Comparative Guide for Salt Selection
Executive Summary In pharmaceutical drug development, the selection of an Active Pharmaceutical Ingredient (API) salt form is a critical milestone that dictates the compound's solubility, solid-state stability, and bioav...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical drug development, the selection of an Active Pharmaceutical Ingredient (API) salt form is a critical milestone that dictates the compound's solubility, solid-state stability, and bioavailability. For compounds like Ethyl 3-amino-3-(3-nitrophenyl)propanoate, converting the free base into a hydrochloride (HCl) salt is a standard optimization strategy. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool to objectively verify this conversion.
This guide provides a definitive comparative analysis of the IR reference peaks for Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride against its free base alternative , equipping researchers with the mechanistic insights and self-validating protocols necessary for rigorous structural characterization.
Mechanistic Grounding: The Causality of Peak Shifts
The fundamental spectroscopic difference between the free base and the HCl salt lies in the protonation state of the primary amine. In the free base form, the unprotonated primary amine (-NH₂) exhibits two distinct, sharp N-H stretching bands (asymmetric and symmetric) in the 3400–3250 cm⁻¹ region ()[1].
Upon treatment with hydrochloric acid, the lone pair of electrons on the nitrogen reacts with the proton, forming a highly polar -NH₃⁺ functional group. This ionic bonding dramatically alters the dipole moment derivative (
dμ/dx
) during vibration ()[2]. Consequently, the sharp doublets are replaced by a massive, broad absorption envelope spanning 3200 to 2800 cm⁻¹ ()[2]. This broad band is the hallmark of a primary amine salt and often masks the underlying aliphatic C-H stretching vibrations. Furthermore, the N-H bending vibrations shift; while the free base shows a single scissoring bend around 1650–1580 cm⁻¹ ()[1], the -NH₃⁺ group displays distinct asymmetric (~1625–1560 cm⁻¹) and symmetric (~1550–1500 cm⁻¹) bending modes ()[2].
Conversely, the electron-withdrawing nitro group (-NO₂) and the aliphatic ester (-COOCH₂CH₃) remain structurally unaffected by the salt formation. The nitro group reliably produces two intense peaks due to asymmetric and symmetric stretching at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively ()[3]. The saturated ester carbonyl (C=O) maintains a strong, static absorption near 1735 cm⁻¹ ()[4].
Comparative Data Presentation
The following table summarizes the quantitative spectral shifts, providing an objective comparison to distinguish the hydrochloride salt (target product) from the free base (alternative).
Functional Group
Free Base (Alternative)
Hydrochloride Salt (Target Product)
Diagnostic Shift / Causality
N-H Stretch
3400–3300 cm⁻¹ & 3330–3250 cm⁻¹ (Two sharp bands)
3200–2800 cm⁻¹ (Broad, intense envelope)
Protonation to -NH₃⁺ increases polarity and hydrogen bonding, broadening the signal.
N-H Bend
1650–1580 cm⁻¹ (Single band)
1625–1560 cm⁻¹ (Asym) & 1550–1500 cm⁻¹ (Sym)
Ionic bonding splits the bending modes into distinct asymmetric and symmetric peaks.
Ester C=O Stretch
~1735 cm⁻¹ (Strong, sharp)
~1735 cm⁻¹ (Strong, sharp)
Unaffected by amine protonation; serves as an internal reference peak.
Nitro -NO₂ Stretch
~1530 cm⁻¹ (Asym) & ~1350 cm⁻¹ (Sym)
~1530 cm⁻¹ (Asym) & ~1350 cm⁻¹ (Sym)
Unaffected; highly polar N-O bonds produce static, intense diagnostic peaks.
To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates a self-validating system to eliminate environmental artifacts and confirm instrument calibration prior to analyzing the API.
Step 1: Instrument Validation
Clean the ATR crystal (e.g., Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free optical wipe. Allow the solvent to evaporate completely.
Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
Self-Validation Check: Measure a traceable polystyrene film standard. Verify that the reference peak at 1601 cm⁻¹ is detected within a ±1 cm⁻¹ tolerance. If calibration fails, perform an interferometer laser alignment before proceeding.
Step 2: Sample Preparation and Measurement
Dispense approximately 2–5 mg of the solid Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride powder directly onto the center of the ATR crystal.
Lower the pressure anvil and apply consistent pressure until the real-time software preview shows a transmittance of ~10% for the strongest peak (typically the C=O or NO₂ stretch).
Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution across the mid-IR range (4000–600 cm⁻¹).
Step 3: Data Processing and Orthogonal Verification
Apply an ATR correction algorithm within your spectroscopy software to compensate for penetration depth variations at lower wavenumbers.
Perform an automatic baseline correction.
Verification: Confirm the presence of the broad 3200–2800 cm⁻¹ -NH₃⁺ envelope. If sharp doublets >3300 cm⁻¹ are observed, the sample contains unreacted free base, indicating incomplete salt formation or degradation.
Visualizations
Caption: Workflow for API salt form verification using ATR-FTIR spectroscopy.
Caption: Vibrational mode shift pathway comparing the free base to the hydrochloride salt.
Reproducibility and Method Comparison for the Synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
As a Senior Application Scientist, evaluating the synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride requires a rigorous assessment of chemoselectivity, stereocontrol, and scalability. This β -amino aci...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the synthesis of Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride requires a rigorous assessment of chemoselectivity, stereocontrol, and scalability. This
β
-amino acid derivative is a critical building block in the development of peptidomimetics and small-molecule therapeutics.
However, the presence of the 3-nitro group introduces a critical vulnerability: it is highly susceptible to unwanted reduction. Consequently, traditional asymmetric syntheses relying on N-benzyl protecting groups—which necessitate hydrogenolysis (H
2
, Pd/C) for deprotection—are fundamentally flawed for this substrate, as they inevitably yield a 3-aminophenyl byproduct. To circumvent this, we must leverage orthogonal deprotection strategies.
This guide objectively compares three distinct, field-proven methodologies for synthesizing this compound, providing the mechanistic causality and step-by-step protocols necessary to ensure absolute reproducibility in your laboratory.
The Chemoselectivity Challenge
Before selecting a synthetic route, one must understand the thermodynamic and kinetic vulnerabilities of the substrate. The nitro group on the aromatic ring dictates the choice of chiral auxiliaries and protecting groups. As illustrated below, avoiding reductive environments is the cornerstone of a successful synthesis for this specific molecule.
Figure 1: Chemoselectivity challenges in deprotecting 3-nitrophenyl beta-amino acid derivatives.
Methodological Comparison & Quantitative Data
To guide your process chemistry decisions, the following table summarizes the performance metrics of the three primary synthetic routes.
Performance Metric
Method A: Classical Rodionov
Method B: Ellman's Auxiliary
Method C: Enzymatic Resolution
Enantiomeric Excess (ee)
Racemic (0% ee)
>98% ee (S-isomer)
>95% ee (S-isomer)
Overall Yield
65–70%
50–55%
~40% (Max 50% theoretical)
Chemoselectivity Risk
Low
Low (Acidic deprotection)
Low (Mild conditions)
Scalability
Excellent (>1 kg)
Moderate (Cost of auxiliary)
Moderate (Enzyme recycling)
Primary Application
Bulk racemic building blocks
Discovery / SAR studies
Green chemistry scale-up
Experimental Workflows and Mechanistic Causality
Figure 2: Comparative synthetic workflows for Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl.
Method A: Classical Rodionov Synthesis (Racemic)
The Rodionov reaction is the most robust method for generating racemic
β
-amino acids. Malonic acid acts as both the carbon nucleophile and the acid catalyst, while ammonium acetate serves as the ammonia source. The reaction is thermodynamically driven forward by the precipitation of the zwitterionic 3-amino-3-(3-nitrophenyl)propanoic acid (CAS 5678-47-7) from the ethanolic solvent 1.
Step-by-Step Protocol:
Condensation: To a 500 mL round-bottom flask, add 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol (200 mL).
Reflux: Heat the mixture to reflux for 12 hours. The intermediate zwitterion will precipitate as a white solid as the reaction progresses 2.
Isolation: Cool to room temperature, filter the precipitate, and wash thoroughly with cold ethanol to remove unreacted aldehyde.
Fischer Esterification: Suspend the isolated zwitterion in absolute ethanol at 0 °C. Add thionyl chloride (SOCl
2
, 1.5 eq) dropwise. Causality Check: SOCl
2
reacts with EtOH to generate anhydrous HCl and diethyl sulfite in situ. This ensures strictly anhydrous conditions, preventing water from driving the equilibrium backward.
Final Salt Formation: Reflux for 4 hours, concentrate under vacuum, and recrystallize from EtOH/Et
2
O to yield the racemic hydrochloride salt.
Method B: Asymmetric Synthesis via Ellman's Auxiliary
To achieve high enantiomeric purity without risking the reduction of the 3-nitro group, Ellman's chiral sulfinamide chemistry is the gold standard for synthesizing chiral
β
-amino acids 3. The sulfinyl group is cleaved under mild acidic conditions, simultaneously forming the desired hydrochloride salt.
Step-by-Step Protocol:
Imine Formation: Condense 3-nitrobenzaldehyde with (R)-tert-butylsulfinamide (1.0 eq) in THF using Ti(OEt)
4
(2.0 eq) at 70 °C overnight. Causality Check: Ti(OEt)
4
acts as both a water scavenger and a Lewis acid, coordinating to the sulfinamide oxygen to activate the imine and direct the facial selectivity of the incoming nucleophile 3.
Reformatsky Addition: Cool the solution to -78 °C and slowly add the Reformatsky reagent (prepared from ethyl bromoacetate and activated Zinc). The bulky tert-butyl group directs the enolate attack to the Re-face, establishing the (S)-stereocenter.
Quench & Extract: Quench with saturated aqueous NH
4
Cl, filter through Celite, and extract with EtOAc. Purify the sulfinyl
β
-amino ester via flash chromatography.
Orthogonal Deprotection: Treat the purified intermediate with 4M HCl in ethanol for 2 hours at room temperature. The acid selectively cleaves the N-S bond to release the free amine, which is immediately protonated to the target hydrochloride salt, leaving the 3-nitro group completely intact.
Method C: Biocatalytic / Enzymatic Resolution
For process chemists looking to avoid stoichiometric chiral auxiliaries, enzymatic resolution offers a highly scalable, green alternative. While transaldolases have been engineered for direct asymmetric condensation of nitrobenzaldehydes 4, kinetic resolution of the racemic ester using Candida antarctica Lipase B (CAL-B) remains highly practical.
Step-by-Step Protocol:
Enzymatic Acylation: Dissolve the racemic free base of ethyl 3-amino-3-(3-nitrophenyl)propanoate (obtained by neutralizing the product of Method A) in diisopropyl ether.
Resolution: Add ethyl methoxyacetate (acyl donor) and immobilized CAL-B. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted free amine.
Separation: Filter off the enzyme. Extract the organic layer with 1M HCl. The unreacted (S)-amine partitions into the aqueous layer, while the acylated (R)-enantiomer remains in the organic phase.
Salt Isolation: Lyophilize the aqueous layer or carefully evaporate the water to yield (S)-Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride in >95% ee.
Conclusion & Recommendations
For routine synthesis where stereochemistry is not a factor, Method A is the most cost-effective and scalable approach. However, for drug discovery applications requiring high enantiomeric purity, Method B (Ellman's Auxiliary) is the definitive choice due to its predictable stereocontrol and avoidance of reductive deprotection steps that would destroy the 3-nitro group. Method C serves as an excellent bridge for pilot-scale manufacturing where the cost of chiral auxiliaries becomes prohibitive.
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride Executive Summary & Operational Philosophy In pharmaceutical development and synthetic chemistry, the ma...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
Executive Summary & Operational Philosophy
In pharmaceutical development and synthetic chemistry, the management of hazardous waste is as critical as the synthesis itself. Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 283613-07-0) presents a unique intersection of chemical hazards: it is a halogenated salt, an acidic amine hydrochloride, and a reactive nitroaromatic compound. This guide provides a definitive, step-by-step operational plan for its disposal. Our methodology prioritizes mechanistic understanding—ensuring that researchers do not just follow steps, but understand the chemical causality behind each safety measure to prevent adverse laboratory incidents.
Physicochemical Hazard Profile & Causality
Understanding the molecular behavior of this compound is the foundation of safe disposal.
The Nitroaromatic Moiety: The electron-withdrawing nitro group on the phenyl ring makes the molecule susceptible to nucleophilic aromatic substitution and potential energetic decomposition if exposed to strong reducing agents or concentrated alkalis. Furthermore, nitroaromatics are notoriously recalcitrant to aerobic biodegradation, meaning they must never be introduced into standard wastewater systems where they can [1].
The Amine Hydrochloride Salt: As a hydrochloride salt, this compound is inherently acidic in aqueous solutions. If mixed indiscriminately with strong bases, the rapid exothermic neutralization can cause localized heating, potentially triggering the degradation of the nitro group.
The Ester Linkage: The ethyl ester is prone to hydrolysis under both acidic and basic conditions, which can alter the solubility and toxicity profile of the waste stream.
Table 1: Quantitative & Logistical Data Summary
Parameter
Specification
Operational Implication
CAS Number
283613-07-0
Essential for EHS waste manifesting and tracking.
Molecular Formula
C11H15ClN2O4
Contains N and Cl; mandates a "Halogenated/Nitrogenous" waste stream.
Molecular Weight
274.7 g/mol
Used for calculating neutralization stoichiometry.
Aqueous pH (Estimated)
3.0 - 4.5
Requires controlled neutralization before final liquid bulking.
Primary Hazards
Irritant, Aquatic Toxicity
Mandates strict segregation from drains and standard trash.
Pre-Disposal Operational Workflow
The following decision matrix dictates the segregation logic for this compound. Segregation is the most critical step in preventing incompatible chemical reactions in waste carboys.
Decision matrix for the segregation and disposal of nitroaromatic amine hydrochloride waste.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. A self-validating protocol includes built-in physical or chemical indicators that confirm the step was performed correctly before proceeding to the next phase.
Preparation: Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat. Ensure work is conducted in a [2].
Collection: Sweep up solid material using a non-sparking, anti-static brush and dustpan to prevent static discharge.
Segregation (Causality Check): Place the solid into a dedicated, chemically resistant container labeled "Halogenated/Nitrogenous Solid Waste." Crucial: Do not consolidate this waste with strong oxidizers (e.g., permanganates, peroxides) or strong bases (e.g., NaOH pellets). Mixing with bases will free-base the amine, and the resulting exothermic reaction can trigger redox instability in the nitroaromatic ring.
Validation: Visually inspect the waste container for any signs of gas evolution, color change, or condensation, which would indicate an incompatible mixture. Seal with a vented cap if stored for more than 24 hours.
Protocol B: Aqueous Liquid Waste Neutralization (Self-Validating)
Context: Aqueous washes or solutions containing the dissolved hydrochloride salt.
Initial Assessment: Measure the pH of the aqueous waste using a calibrated pH meter or high-resolution pH paper. Expect an acidic reading (pH 3-4) due to the dissociation of the hydrochloride salt.
Controlled Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate (
NaHCO3
), to the solution while stirring continuously.
Causality: Using a weak base prevents the massive exotherm associated with strong alkalis (like KOH), protecting the sensitive nitro group from thermal degradation while safely neutralizing the hydrochloric acid.
Self-Validation (The Indicator): Observe the solution for effervescence (
CO2
gas evolution). The cessation of bubbling serves as a primary, visual self-validation that the bulk acid has been neutralized.
Secondary Validation: Re-test the pH. Once the pH stabilizes between 6.0 and 8.0, the solution is safe to transfer to the "Aqueous Halogenated Waste" carboy.
Protocol C: Empty Container Decontamination (Triple-Rinse Method)
Context: Decontaminating the original vendor packaging for safe disposal.
First Rinse (Solubility-Driven): Add a small volume of a compatible organic solvent (e.g., ethanol or ethyl acetate) to the empty container. Cap and agitate thoroughly to dissolve residual organic material. Transfer the rinsate to the [3].
Second and Third Rinses (Aqueous): Repeat the process twice using distilled water to remove any remaining water-soluble hydrochloride salts. Transfer this rinsate to the "Aqueous Halogenated Waste" container[3].
Defacement: Once the container is completely dry, thoroughly deface or remove the original chemical label to prevent future misidentification.
Disposal: The clean, defaced container can now be disposed of in standard laboratory glass/plastic recycling, pending local institutional EHS approval[3].
Final Handover and Environmental Compliance
Under no circumstances should Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride be disposed of via the sanitary sewer. Nitroaromatic compounds resist standard aerobic degradation and can pass through municipal wastewater treatment plants into the environment, causing [1]. All properly segregated and labeled waste containers must be handed over to a licensed hazardous waste management professional for high-temperature incineration, which is the only reliable method for completely destroying the nitroaromatic and halogenated components[2].
References
Biological Treatment of Nitroaromatics in Wastewater - MDPI. Available at:[Link]